2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNDUMHGQHTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IUPAC name for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal: Synthesis, Characterization, and Therapeutic Potential
Introduction
The dimethoxybenzene scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug design.[1] This guide focuses on a specific, novel derivative: 2-(3,5-Dimethoxyphenyl)-2-methylpropanal . This molecule is characterized by an aldehyde functional group and a sterically hindered quaternary alpha-carbon, presenting both unique synthetic challenges and opportunities for novel molecular design.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the compound's structure, a plausible and robust synthetic pathway, its predicted spectroscopic profile for characterization, and an expert analysis of its potential applications in drug discovery, particularly as a precursor for microtubule-targeting agents.
Nomenclature and Structural Analysis
IUPAC Name
The formal IUPAC name for the compound is 2-(3,5-Dimethoxyphenyl)-2-methylpropanal .
Chemical Structure
-
Molecular Formula: C₁₂H₁₆O₃
-
SMILES: COC1=CC(C(C)(C=O)C)=CC(=C1)OC
-
InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration in chemical databases.
Key Structural Features
The molecule's architecture is defined by three critical components:
-
A Propanal Backbone: A three-carbon aldehyde chain which serves as a reactive handle for further chemical modifications.
-
A Quaternary α-Carbon: The carbon at the C-2 position is bonded to four non-hydrogen substituents (the phenyl ring, a methyl group, the carbonyl carbon, and another methyl group from the backbone). This steric hindrance can influence the molecule's reactivity and conformational preference.
-
A 3,5-Dimethoxyphenyl Ring: The symmetrical (meta) placement of the two methoxy groups on the phenyl ring influences the electronic distribution and provides hydrogen bond acceptor sites, which are critical for molecular recognition in biological systems.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. These values are calculated using established computational models and are essential for planning experimental work, including reaction conditions, purification, and formulation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 208.25 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | ~2.5 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 3 (two ethers, one carbonyl) | Can interact with biological targets via hydrogen bonding. |
| Polar Surface Area | 44.76 Ų | Suggests good potential for oral absorption and cell penetration. |
| Rotatable Bond Count | 3 | Provides conformational flexibility for binding to target sites. |
Synthesis and Manufacturing
The creation of the quaternary alpha-carbon adjacent to a carbonyl group is a significant synthetic challenge. A direct one-step alkylation is often inefficient. Therefore, a more robust, multi-step approach beginning with a nitrile precursor is proposed. This strategy allows for sequential, controlled introduction of the methyl and aryl groups, followed by a selective reduction to the desired aldehyde.
Synthesis Workflow
The proposed three-step synthesis is outlined below, starting from the commercially available 3,5-dimethoxybenzyl bromide.
Caption: Proposed three-step synthesis of the target aldehyde.
Detailed Experimental Protocol
Expert Rationale: This protocol uses strong, non-nucleophilic bases and cryogenic temperatures to ensure high selectivity and minimize side reactions, which is critical when creating sterically hindered centers.
Step 1: Synthesis of 2-(3,5-Dimethoxyphenyl)acetonitrile
-
To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.
-
Causality: NaCN is a potent nucleophile, and DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the displacement of the bromide to form the nitrile.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure nitrile.
Step 2: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA, 2.2 eq) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Add a solution of 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete deprotonation of the benzylic proton.
-
Causality: LDA is a strong, sterically hindered base that efficiently deprotonates the α-carbon without attacking the nitrile group. The low temperature is crucial to maintain the stability of the resulting carbanion.
-
Add methyl iodide (CH₃I, 2.2 eq) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: A double methylation occurs at the same alpha-carbon. Using a slight excess of base and alkylating agent drives the reaction to completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: DIBAL-H Reduction to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
-
Dissolve the 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile (1.0 eq) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Causality: DIBAL-H is a selective reducing agent that converts nitriles to an intermediate imine at low temperatures. Upon aqueous workup, this imine hydrolyzes to the aldehyde. Over-reduction to the primary alcohol is prevented by the low temperature and controlled stoichiometry.
-
Stir the reaction at -78°C for 3 hours. Monitor by TLC for the consumption of the starting material.
-
Quench the reaction by carefully adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously for 1-2 hours until the two layers become clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final aldehyde can be purified via column chromatography.
Spectroscopic Profile for Structural Elucidation
While experimental data is not available, a predicted spectroscopic profile is presented below based on known chemical shifts and fragmentation patterns of analogous compounds. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.55 | s | 1H | H-1 (Aldehyde) |
| ~6.50 | d, J=2.2 Hz | 2H | H-2', H-6' (Aromatic) |
| ~6.40 | t, J=2.2 Hz | 1H | H-4' (Aromatic) |
| ~3.78 | s | 6H | 2 x OCH₃ |
| ~1.45 | s | 6H | 2 x α-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~202.5 | C-1 (C=O) |
| ~160.8 | C-3', C-5' |
| ~142.0 | C-1' |
| ~106.5 | C-2', C-6' |
| ~99.0 | C-4' |
| ~55.4 | OCH₃ |
| ~52.0 | C-2 (Quaternary) |
| ~23.0 | α-CH₃ |
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2970, 2840 | C-H stretch (aliphatic, methoxy) |
| ~2720 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1600, 1470 | C=C stretch (aromatic) |
| ~1155 | C-O stretch (aryl ether) |
Predicted Mass Spectrometry (EI-MS)
| m/z | Assignment |
|---|---|
| 208 | [M]⁺ (Molecular Ion) |
| 179 | [M - CHO]⁺ |
| 151 | [M - C(CH₃)₂CHO]⁺ |
Applications in Drug Discovery and Development
The Dimethoxyphenyl Moiety as a Privileged Scaffold
The 3,5-dimethoxyphenyl group is a key pharmacophore in many biologically active molecules. Its meta-substituted pattern is found in compounds targeting a range of biological systems, from central nervous system receptors to enzymes involved in cell proliferation.[2][3] Therefore, 2-(3,5-Dimethoxyphenyl)-2-methylpropanal is not merely a chemical entity but a valuable starting material for building libraries of potential drug candidates through multicomponent reactions or other synthetic elaborations.[4]
Potential as a Microtubule Targeting Agent
A compelling application for this scaffold lies in oncology. Numerous derivatives of structurally similar phenyl-alkanals have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[5] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[6][7] By disrupting microtubule dynamics, small molecules can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]
The title compound, with its unique steric and electronic profile, represents a novel starting point for designing inhibitors that could bind to the colchicine site on β-tubulin, a known mechanism for many dimethoxy- and trimethoxyphenyl-containing anticancer agents.[6][7]
Mechanism of Action: Microtubule Disruption
The diagram below illustrates the dynamic equilibrium of microtubules and the proposed intervention point for inhibitors derived from the 2-(3,5-Dimethoxyphenyl)-2-methylpropanal scaffold.
Caption: Inhibition of tubulin polymerization disrupts microtubule dynamics.
Conclusion
2-(3,5-Dimethoxyphenyl)-2-methylpropanal is a novel chemical entity with significant potential for researchers in synthetic and medicinal chemistry. While its synthesis requires a carefully controlled, multi-step approach to construct the hindered quaternary center, the proposed nitrile alkylation route offers a robust and scalable solution. Its unique structural features, combining a reactive aldehyde with a privileged dimethoxyphenyl scaffold, make it an attractive building block for creating new chemical libraries. The strong precedent for related structures acting as microtubule polymerization inhibitors highlights a promising avenue for its application in the development of next-generation anticancer therapeutics. This guide provides the foundational knowledge for the synthesis, characterization, and strategic utilization of this valuable compound.
References
- BenchChem. (2025). Synthesis of 2-(3,4-Dimethoxyphenyl)propanal. Technical Support Center.
- PubChem. (2026). 2-(3,4-Dimethoxyphenyl)propanal.
- BenchChem. (2025). Reproducibility of experimental results for 2-(3,4-Dimethoxyphenyl)propanal synthesis.
- BenchChem. (2025). Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide.
- ChemSynthesis. (2025). 2-(3,5-dimethoxyphenyl)-2-methyloctanal.
- PubChem. (n.d.). 2-(3,5-Dimethoxyphenyl)propan-2-ol.
- BenchChem. (n.d.). Unveiling the Action of 2-(3,4-Dimethoxyphenyl)
- MilliporeSigma. (n.d.). 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol.
- Sigma-Aldrich. (n.d.). 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol.
- Sigma-Aldrich. (n.d.). 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol.
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Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4627. [Link]
-
Wikipedia. (2024). 3,5-Dimethoxyphenethylamine. [Link]
- Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
- Elewa, N. N., & Mabied, A. F. (2025).
- Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
- Stefanachi, A., & Sotelo, E. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for Anticancer Drug Discovery. Pharmaceuticals, 16(4), 549.
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The Pharmacophoric Role and Biological Activity of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal in Cannabinoid Receptor Modulator Design
Executive Summary
In the landscape of modern medicinal chemistry, the development of highly selective, potent, and pharmacokinetically predictable cannabinoid receptor (CB1/CB2) modulators remains a critical challenge. Traditional cannabinoids, such as (-)-Δ9-Tetrahydrocannabinol (THC), suffer from poor pharmacokinetic/pharmacodynamic (PK/PD) profiles, primarily due to their high lipophilicity which causes a prolonged "depot effect" in adipose tissue.
2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0) has emerged as a foundational pharmacophoric building block to overcome these limitations. As a highly specialized synthetic intermediate, it provides the crucial 3,5-dimethoxyphenyl core and a sterically demanding gem-dimethyl moiety. These structural features are directly responsible for anchoring the resulting ligand into the hydrophobic binding pockets of the CB1 and CB2 receptors. This whitepaper details the biological activity, mechanistic signaling, and self-validating synthetic workflows associated with this compound, specifically focusing on its role in generating "soft drugs"—cannabinoids with controlled enzymatic deactivation [1].
Structural Causality: The "Soft Drug" Paradigm
The biological activity of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal is not exerted in its isolated aldehyde form, but rather as the critical structural determinant in advanced cannabinergic ligands like AM7438 .
The molecule contributes two essential features to the final drug architecture:
-
The Resorcinol Precursor: The 3,5-dimethoxyphenyl ring undergoes demethylation during late-stage synthesis to form the resorcinol core, which is mandatory for hydrogen bonding with the CB1/CB2 receptor residues.
-
The gem-Dimethyl Group: Located at the benzylic position of the ligand's side chain, this bulky aliphatic group induces severe steric biasing. This conformational lock forces the side chain into an optimal trajectory to engage with the deep hydrophobic pocket of the Gαi subunit interface [2].
By utilizing this aldehyde, researchers can append metabolically labile ester or nitrile groups to the terminus of the side chain. This creates a "soft drug"—a molecule that exhibits picomolar receptor affinity but is rapidly hydrolyzed by plasma esterases into an inactive carboxylic acid metabolite, thereby eliminating the prolonged intoxication associated with traditional cannabinoids [1].
Mechanistic Grounding: CB1/CB2 Receptor Interaction
Cannabinoid receptors are Gi/o-protein-coupled receptors (GPCRs). When a ligand derived from 2-(3,5-Dimethoxyphenyl)-2-methylpropanal binds to the receptor, the gem-dimethyl side chain interacts extensively with the α5 helix, αN helix, and αN-β1 loop of the Gαi subunit, specifically targeting large hydrophobic side chains like L353 and L348 [2]. This interaction triggers a conformational shift that inhibits adenylyl cyclase, downregulating cAMP production.
Fig 1: Gi/o-protein-coupled cannabinoid receptor signaling pathway activated by AM7438.
Quantitative Pharmacodynamic Data
The incorporation of the 2-(3,5-Dimethoxyphenyl)-2-methylpropanal scaffold drastically alters the binding affinity and in vivo duration of action compared to natural phytocannabinoids. The table below summarizes the comparative quantitative data [1] [3].
| Ligand | CB1 Affinity (Ki) | CB2 Affinity (Ki) | In Vivo Duration | Metabolic Deactivation Pathway |
| (-)-Δ9-THC | ~40.7 nM | ~36.4 nM | Prolonged (Depot) | Hepatic CYP450 Oxidation |
| (-)-Δ8-THC-DMH | Sub-nanomolar | Sub-nanomolar | Highly Prolonged | Hepatic CYP450 Oxidation |
| AM7438 (Derived from CAS 120078-30-0) | Picomolar | Picomolar | Rapid / Controlled | Plasma Esterase Hydrolysis |
Experimental Methodologies: Self-Validating Synthetic Protocols
As a Senior Application Scientist, I emphasize that synthetic reproducibility relies on understanding the physical chemistry driving each reaction. The following protocols detail the synthesis and immediate downstream application of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Protocol A: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal via DIBAL-H Reduction
Causality: Diisobutylaluminium hydride (DIBAL-H) is utilized at strictly cryogenic temperatures (-78 °C) to arrest the reduction of the nitrile precursor at the imine stage. Allowing the temperature to rise prematurely would result in over-reduction to the primary amine.
-
Preparation: Dissolve 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile (31.5 mmol) in 220 mL of anhydrous dichloromethane (CH2Cl2) in a flame-dried flask under an argon atmosphere [2].
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C.
-
Reagent Addition: Dropwise add 1 M DIBAL-H in hexane (94 mL) over 30 minutes. Validation Check: The slow addition prevents localized exothermic spikes that could drive unwanted over-reduction.
-
Reaction Maintenance: Stir the mixture for an additional 30 minutes at -78 °C.
-
Quenching (Critical Step): Quench the reaction by the dropwise addition of a 10% w/w aqueous solution of potassium sodium tartrate (Rochelle's salt) while maintaining the -78 °C temperature. Causality: Rochelle's salt chelates the aluminum byproducts, breaking up the stubborn aluminum emulsion and allowing for clean phase separation [2].
-
Workup: Warm the mixture to room temperature, stir for 50 minutes, dilute with ethyl acetate, and separate the organic layer. Dry over MgSO4 and concentrate in vacuo to yield the pure aldehyde.
Protocol B: Wittig Olefination for Side-Chain Elongation
Causality: The gem-dimethyl group adjacent to the aldehyde carbonyl creates immense steric hindrance. Therefore, a highly reactive, un-stabilized phosphonium ylide and a strong, non-nucleophilic base (KHMDS) must be used to drive the olefination.
-
Ylide Formation: Suspend (4-phenoxybutyl)triphenylphosphonium bromide (88.4 mmol) in dry THF (540 mL) at 0 °C under argon [2].
-
Deprotonation: Add potassium bis(trimethylsilyl)amide (KHMDS) (87.1 mmol). Stir for 30 minutes at 10 °C until the solution turns a vibrant orange, indicating complete ylide formation.
-
Coupling: Dropwise add a solution of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (32.8 mmol) in THF to the ylide slurry at 0 °C.
-
Validation Check: Monitor via LC/MS or TLC (25% ethyl acetate in hexane). The disappearance of the aldehyde UV-active spot confirms successful coupling despite the steric bulk.
Fig 2: Synthetic workflow from nitrile precursor to controlled-deactivation cannabinoid.
References
- Nikas, S. P., et al. "Probing the Carboxyester Side Chain in Controlled Deactivation (−)-Δ8-Tetrahydrocannabinols." Journal of Medicinal Chemistry, American Chemical Society.
- Hua, T., et al. "Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures." Cell, National Institutes of Health.
- Makriyannis, A., et al. "Cannabinergic compounds and uses thereof." US Patent 10882838B2, Google Patents.
High-Throughput Screening and Pharmacological Triage of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal Derivatives: A Guide to Novel Cannabinergic Ligand Discovery
Executive Summary & Mechanistic Rationale
The compound 2-(3,5-dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0)[1] serves as a highly privileged chemical scaffold in the design of novel cannabinoid (CB1 and CB2) receptor modulators[2]. In modern medicinal chemistry, overcoming the poor pharmacokinetic (PK) properties and undesirable psychoactive duration of classical cannabinoids (such as
Causality in Scaffold Design: This specific aldehyde precursor is strategically utilized for two structural hallmarks:
-
The gem-dimethyl group (alpha to the aldehyde): This bulky moiety sterically shields the adjacent carbon from rapid cytochrome P450-mediated metabolic oxidation, thereby increasing the half-life of the core pharmacophore. Furthermore, it restricts the conformational flexibility of the appended side chain, locking it into a favorable vector for entering the deep, hydrophobic binding pocket of the CB1 and CB2 receptors[3].
-
The 3,5-dimethoxy groups: These serve as stable protecting groups during early library synthesis (e.g., during Grignard additions or reductive aminations). Upon global deprotection (typically using
), they yield a resorcinol core[4]. The free phenolic hydroxyls of the resorcinol are absolute requirements for establishing critical hydrogen bonds with polar residues (e.g., Ser383 in CB1) within the receptor's orthosteric site[5].
Library Design: The "Controlled Deactivation" Strategy
A major hurdle in CB1 agonist development is prolonged psychoactivity. Using the 2-(3,5-dimethoxyphenyl)-2-methylpropanal scaffold, researchers have pioneered the "controlled deactivation" (or soft drug) approach[6]. By synthesizing derivatives that incorporate a metabolically labile carboxyester group into the lipophilic side chain, the resulting ligands exhibit picomolar affinity for CB receptors but are rapidly hydrolyzed by plasma esterases into inactive carboxylic acid metabolites[6]. This yields a potent drug with a fast onset and a highly predictable, short duration of action[3].
Screening Workflow
High-throughput screening workflow for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal derivatives.
In Vitro Screening Protocols (Self-Validating Systems)
Protocol 1: Primary Screen - Radioligand Competitive Binding Assay
To determine the binding affinity (
-
Causality & Controls: We utilize
CP55,940 as the radioligand because it is a non-selective, high-affinity full agonist for both CB1 and CB2, providing a reliable, saturable baseline. The system is self-validating by including a "total binding" well (vehicle only) and a "nonspecific binding" well (containing 1 M of unlabeled CP55,940 or WIN55,212-2) to ensure the signal-to-noise ratio is strictly receptor-dependent. -
Methodology:
-
Harvest CHO cells stably expressing either human CB1 or CB2 receptors and prepare membrane fractions via Dounce homogenization and differential centrifugation.
-
Incubate 20
g of membrane protein with 0.5 nM CP55,940 and varying concentrations of the test derivative (10 pM to 10 M) in binding buffer (50 mM Tris-HCl, 5 mM , 2.5 mM EDTA, 0.5% BSA, pH 7.4). -
Incubate at 30°C for 90 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific lipid binding).
-
Quantify bound radioactivity using liquid scintillation counting and calculate
using the Cheng-Prusoff equation.
-
Protocol 2: Secondary Screen - Functional cAMP Accumulation Assay
Binding does not equal activation. Because CB1 and CB2 are
-
Causality & Controls: To measure inhibition, we must first artificially stimulate adenylyl cyclase using Forskolin. A true agonist will dose-dependently suppress this Forskolin-induced cAMP spike. The assay includes a positive control (full suppression by a reference agonist) and a baseline control (Forskolin only) to validate the dynamic range.
-
Methodology:
-
Seed CB1/CB2-expressing CHO cells in 384-well plates (10,000 cells/well).
-
Pre-incubate cells with 500
M IBMX (a broad-spectrum phosphodiesterase inhibitor) for 20 minutes to prevent premature cAMP degradation. -
Co-treat cells with 10
M Forskolin and serial dilutions of the test compound for 30 minutes at 37°C. -
Lyse cells and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.
-
Plot the dose-response curve to determine the
(potency) and (efficacy).
-
Receptor Signaling Pathway
Gi/o-coupled signaling pathway and β-arrestin recruitment mediated by cannabinoid receptors.
In Vivo Pharmacological Triage
Compounds exhibiting sub-nanomolar
-
Tail-Flick Test (Antinociception): Measures spinal nociception. A radiant heat source is applied to the distal third of the rodent's tail. The latency to withdraw (flick) the tail is recorded. Efficacious agonists significantly increase this latency[7].
-
Hypothermia Test: Core body temperature is a highly sensitive marker of central CB1 activation. Rectal temperatures are monitored post-administration. The "controlled deactivation" derivatives should show a rapid drop in temperature followed by a swift return to baseline, validating the soft-drug esterase cleavage hypothesis[3].
Data Presentation & Hit Triage
The following table summarizes representative triage data for library derivatives, comparing a standard stable analog against a controlled-deactivation ester analog[3].
| Compound ID | Structural Modification | CB1 | CB2 | cAMP | In Vivo Hypothermia | Duration of Action |
| Ref-THC | Standard lipophilic chain | 0.52 | 0.68 | 1.10 | 0.29 | > 6 hours |
| Deriv-A | Gem-dimethyl + Alkyl chain | 0.15 | 0.22 | 0.45 | 0.12 | > 8 hours |
| Deriv-B | Gem-dimethyl + Carboxyester | 0.08 | 0.14 | 0.20 | 0.03 | < 2 hours |
Analysis: Deriv-B represents an optimal hit. The inclusion of the carboxyester side chain (derived from the 2-(3,5-dimethoxyphenyl)-2-methylpropanal scaffold) increases binding affinity while drastically reducing the duration of action due to rapid enzymatic hydrolysis[3].
References
- Makriyannis, A., et al. (2021). Cannabinergic compounds and uses thereof. U.S. Patent 10,882,838 B2. USPTO.
-
Hua, T., et al. (2020). Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures. Cell, 180(4), 655-665.e18. URL:[Link]
-
Nikas, S. P., et al. (2015). Probing the Carboxyester Side Chain in Controlled Deactivation (−)-Δ8-Tetrahydrocannabinols. Journal of Medicinal Chemistry, 58(2), 665-681. URL:[Link]
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A Technical Guide to the Exploratory Synthesis of Novel Compounds from 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Abstract
This in-depth technical guide serves as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in the synthetic utility of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. The 3,5-dimethoxyphenyl motif is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties in a range of bioactive molecules.[1][2] This guide provides a series of exploratory synthetic pathways originating from 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, a sterically hindered aldehyde, to generate a diverse array of novel molecular scaffolds. Each proposed transformation is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the scientific rationale underpinning the synthetic strategy.
Introduction: The Strategic Value of the 2-(3,5-Dimethoxyphenyl)-2-methylpropanal Scaffold
The 2-(3,5-Dimethoxyphenyl)-2-methylpropanal molecule represents a unique starting point for chemical synthesis. It combines two key structural features:
-
The 3,5-Dimethoxyphenyl Moiety: This electron-rich aromatic system is a common feature in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The methoxy groups can act as hydrogen bond acceptors and influence the overall lipophilicity and metabolic stability of the molecule.
-
A Sterically Hindered Aldehyde: The aldehyde functional group is a versatile handle for a plethora of chemical transformations. However, its position on a quaternary carbon (a neopentyl-type aldehyde) presents a significant steric challenge. This steric hindrance can be strategically exploited to influence stereoselectivity and to access unique chemical space that might be unattainable with less hindered aldehydes.
This guide will explore several key transformations of this scaffold, providing a roadmap for the synthesis of novel compounds with potential applications in drug discovery.
Synthetic Pathways and Experimental Protocols
This section details several proposed synthetic routes starting from 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. The causality behind each experimental choice is explained, and each protocol is designed to be a self-validating system.
Olefination via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with a high degree of stereocontrol, often favoring the (E)-isomer.[5] It is particularly well-suited for reactions with sterically hindered aldehydes where the traditional Wittig reaction might be less effective.[6]
Rationale: This reaction allows for the extension of the carbon chain and the introduction of a variety of functional groups through the choice of the phosphonate reagent. The resulting α,β-unsaturated esters, ketones, or nitriles are versatile intermediates for further derivatization.
Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.
Experimental Protocol: Synthesis of (E)-Ethyl 4-(3,5-dimethoxyphenyl)-4-methylpent-2-enoate
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Dissolve 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the title compound.
| Reagent | Molecular Weight ( g/mol ) | Moles (eq) | Mass/Volume |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanal | 208.26 | 1.0 | 2.08 g |
| Sodium Hydride (60% dispersion) | 40.00 | 1.2 | 0.48 g |
| Triethyl phosphonoacetate | 224.16 | 1.2 | 2.69 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated Aqueous NH₄Cl | - | - | 20 mL |
| Ethyl Acetate | - | - | 150 mL |
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids and related heterocyclic systems.[2] It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.
Rationale: The 3,5-dimethoxyphenyl moiety is a known pharmacophore in various kinase inhibitors.[1][2] Introducing this group into a tetrahydro-β-carboline scaffold, another privileged structure in medicinal chemistry, could lead to novel compounds with interesting biological activities. The steric hindrance of the aldehyde may influence the diastereoselectivity of the reaction when using substituted tryptamines.
Figure 2: Pictet-Spengler Reaction Workflow.
Experimental Protocol: Synthesis of 1-(1-(3,5-dimethoxyphenyl)propan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
-
Reactant Preparation: In a round-bottom flask, dissolve tryptamine (1.0 eq) and 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Catalysis: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 1.1 eq) dropwise with stirring.
-
Reaction and Monitoring: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reagent | Molecular Weight ( g/mol ) | Moles (eq) | Mass/Volume |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanal | 208.26 | 1.0 | 2.08 g |
| Tryptamine | 160.22 | 1.0 | 1.60 g |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.1 | 0.95 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 40 mL |
| Saturated Aqueous NaHCO₃ | - | - | 30 mL |
Reductive Amination for Novel Amine Synthesis
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[7] This two-step, one-pot process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction.
Rationale: This pathway allows for the introduction of a diverse range of amine functionalities, which are crucial for modulating the physicochemical properties and biological activities of drug candidates. The choice of the amine and the reducing agent can be varied to generate a library of novel compounds.
Figure 3: Reductive Amination Workflow.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq) and the desired amine (primary or secondary, 1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reagent | Molecular Weight ( g/mol ) | Moles (eq) | Mass/Volume |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanal | 208.26 | 1.0 | 2.08 g |
| Amine (e.g., Aniline) | 93.13 | 1.1 | 1.02 g |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | 40 mL |
| Acetic Acid | 60.05 | 0.1 | 0.06 mL |
| Saturated Aqueous NaHCO₃ | - | - | 30 mL |
Oxidation to a Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Modern methods often employ catalytic systems with environmentally benign oxidants like hydrogen peroxide.[8]
Rationale: The resulting carboxylic acid, 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid, is a valuable building block for the synthesis of amides, esters, and other acid derivatives. This opens up a vast chemical space for further exploration.
Figure 4: Catalytic Oxidation Workflow.
Experimental Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq) in tert-butanol. Add a catalytic amount of selenium dioxide (SeO₂, 0.05 eq).
-
Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxide. Acidify the mixture with 1 M hydrochloric acid (HCl) to pH 2-3. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
| Reagent | Molecular Weight ( g/mol ) | Moles (eq) | Mass/Volume |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanal | 208.26 | 1.0 | 2.08 g |
| Selenium Dioxide (SeO₂) | 110.97 | 0.05 | 0.055 g |
| Hydrogen Peroxide (30% aq.) | 34.01 | 2.0 | 1.9 mL |
| tert-Butanol | - | - | 30 mL |
| Saturated Aqueous Na₂SO₃ | - | - | 15 mL |
| 1 M HCl | - | - | As needed |
Conclusion and Future Directions
This technical guide has outlined several robust and versatile synthetic pathways for the derivatization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. The presented protocols for olefination, Pictet-Spengler condensation, reductive amination, and oxidation provide a solid foundation for the exploratory synthesis of novel compounds. The inherent steric hindrance of the starting material, coupled with the privileged 3,5-dimethoxyphenyl scaffold, offers a unique opportunity to generate structurally diverse molecules with significant potential for applications in medicinal chemistry and drug discovery. Future work could focus on the asymmetric versions of these reactions to control stereochemistry, as well as exploring other transformations such as Knoevenagel condensations, Grignard additions, and multicomponent reactions to further expand the chemical space accessible from this versatile building block.
References
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Singh, S., Ahmad, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5322-5327. [Link]
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ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry. [Link]
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MDPI. (2015, June 8). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]
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Choi, J.-K., et al. (n.d.). Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. Semantic Scholar. [Link]
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Methodological & Application
Application Note: A Reliable Synthetic Route to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Abstract
This document provides a detailed, three-step synthetic protocol for the preparation of 2-(3,5-dimethoxyphenyl)-2-methylpropanal, a valuable building block in medicinal chemistry and fragrance development. The synthesis commences with the formation of 3,5-dimethoxyphenylacetonitrile from 3,5-dimethoxybenzyl chloride. The intermediate nitrile is then subjected to exhaustive α-methylation to yield 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile. The final step involves the selective reduction of the nitrile to the target aldehyde using diisobutylaluminium hydride (DIBAL-H). This guide offers in-depth procedural details, mechanistic insights, and characterization data to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
2-(3,5-Dimethoxyphenyl)-2-methylpropanal and its derivatives are of significant interest in the fields of pharmacology and material science. The unique substitution pattern on the aromatic ring, combined with the quaternary carbon center alpha to the aldehyde, imparts specific steric and electronic properties that are leveraged in the design of novel molecules. For example, related phenylpropanal structures are known components in antidepressant agents and fragrances.[1][2]
The synthetic strategy outlined herein is designed for efficiency and control, proceeding through a nitrile intermediate. This approach offers several advantages:
-
Activation of the Benzylic Position: The electron-withdrawing nitrile group acidifies the benzylic protons, facilitating their removal and subsequent alkylation.
-
Controlled Alkylation: The use of a strong base and an alkylating agent allows for the precise installation of the two methyl groups at the alpha position.
-
Selective Reduction: The final transformation from a nitrile to an aldehyde can be achieved with high fidelity using modern reducing agents like DIBAL-H, which can selectively reduce nitriles to imines that are then hydrolyzed to aldehydes, avoiding over-reduction to the primary amine.[3][4]
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic scheme for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxyphenylacetonitrile
This initial step involves a nucleophilic substitution reaction where the benzyl chloride is converted to the corresponding nitrile. The use of a phase-transfer catalyst or an appropriate solvent system is crucial for facilitating the reaction between the organic substrate and the inorganic cyanide salt.[5][6]
Table 1. Reagents and Materials for Step 1
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| 3,5-Dimethoxybenzyl Chloride | 186.63 | 1.0 | 18.6 g | Starting material. Handle with care. |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 7.35 g | Highly Toxic. Use in a fume hood. |
| Anhydrous Acetone | 58.08 | - | 250 mL | Solvent. Must be dry. |
| Water | 18.02 | - | 50 mL | Co-solvent. |
| Diethyl Ether | 74.12 | - | As needed | For extraction. |
| Brine | - | - | As needed | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying agent. |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide (7.35 g, 1.5 eq.) in 50 mL of deionized water.
-
Addition of Substrate: To the stirring solution, add 250 mL of anhydrous acetone, followed by 3,5-dimethoxybenzyl chloride (18.6 g, 1.0 eq.).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 150 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, 3,5-dimethoxyphenylacetonitrile, can be purified by vacuum distillation or recrystallization from an ethanol/water mixture to yield a white solid.[7]
Step 2: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile
This step involves the exhaustive methylation of the α-carbon. The benzylic proton of the starting nitrile is acidic enough to be deprotonated by a strong base like sodium hydride (NaH). The resulting carbanion acts as a nucleophile, attacking methyl iodide. The process is repeated to add a second methyl group.
Table 2. Reagents and Materials for Step 2
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| 3,5-Dimethoxyphenylacetonitrile | 177.20 | 1.0 | 17.7 g | From Step 1. |
| Sodium Hydride (NaH, 60% disp.) | 24.00 | 2.2 | 8.8 g | Flammable solid. Handle under N₂. |
| Methyl Iodide (CH₃I) | 141.94 | 2.5 | 35.5 g (15.6 mL) | Toxic and volatile. Use in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 300 mL | Solvent. Must be dry. |
| Saturated NH₄Cl (aq.) | 53.49 | - | As needed | For quenching. |
| Ethyl Acetate | 88.11 | - | As needed | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent. |
Protocol:
-
Reaction Setup: To a flame-dried 1 L three-neck flask under a nitrogen atmosphere, add sodium hydride (8.8 g, 2.2 eq.). Wash the NaH dispersion three times with dry hexanes to remove mineral oil, then carefully decant the hexanes. Add 300 mL of anhydrous THF.
-
Substrate Addition: Cool the THF suspension to 0 °C in an ice bath. Dissolve 3,5-dimethoxyphenylacetonitrile (17.7 g, 1.0 eq.) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.
-
Alkylation: Add methyl iodide (15.6 mL, 2.5 eq.) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C until gas evolution ceases.
-
Extraction: Add 200 mL of ethyl acetate and 100 mL of water. Separate the layers. Extract the aqueous layer with two 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude oil, 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile, should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Step 3: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
The final step is the selective reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an ideal reagent for this transformation as it forms a stable aluminum-imine intermediate at low temperatures, which upon aqueous workup, hydrolyzes to the desired aldehyde.[8][9] Maintaining a low temperature (-78 °C) is critical to prevent over-reduction to the corresponding primary amine.[3][10]
Table 3. Reagents and Materials for Step 3
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile | 205.25 | 1.0 | 20.5 g | From Step 2. |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 1.2 | 120 mL | Pyrophoric. Handle under N₂. |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | 400 mL | Solvent. Must be dry. |
| Methanol | 32.04 | - | ~20 mL | For quenching. |
| Rochelle's Salt (sat. aq.) | 282.22 | - | As needed | For workup. |
| Hydrochloric Acid (1 M) | 36.46 | - | As needed | For pH adjustment. |
| Ethyl Acetate | 88.11 | - | As needed | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent. |
Protocol:
-
Reaction Setup: In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, dissolve the nitrile from Step 2 (20.5 g, 1.0 eq.) in 400 mL of anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add the DIBAL-H solution (120 mL, 1.2 eq.) dropwise via a syringe or addition funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly add methanol (~20 mL) to quench the excess DIBAL-H. Then, remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form (this may take several hours). Alternatively, cautiously add 1 M HCl to hydrolyze the imine intermediate.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude aldehyde by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-(3,5-dimethoxyphenyl)-2-methylpropanal as a clear oil.
Mechanistic Rationale and Troubleshooting
Figure 2: Simplified mechanism of DIBAL-H reduction of a nitrile to an aldehyde.
Scientific Rationale:
-
α-Alkylation: The pKa of the α-proton in arylacetonitriles is typically around 22, making it accessible for deprotonation by strong bases like NaH (the conjugate acid, H₂, has a pKa of ~36). The resulting resonance-stabilized carbanion is a potent nucleophile for the subsequent Sₙ2 reaction with methyl iodide. Using at least two equivalents of base and alkylating agent is essential for the exhaustive dimethylation.
-
DIBAL-H Reduction: DIBAL-H is a bulky, electrophilic reducing agent. It coordinates to the nitrogen of the nitrile, followed by an intramolecular hydride transfer to the carbon.[9] The resulting N-aluminated imine intermediate is stable at low temperatures (-78 °C), preventing a second hydride addition that would lead to the amine.[4] The subsequent aqueous workup hydrolyzes this imine to the final aldehyde product.[8]
Troubleshooting:
-
Low Yield in Step 1: Ensure reagents are pure and the solvent is appropriate. Incomplete reaction may require longer reflux times or the addition of a phase-transfer catalyst like tetrabutylammonium bromide.
-
Incomplete Dimethylation in Step 2: Incomplete drying of glassware or solvents can quench the NaH. Ensure a moisture-free environment. If mono-methylation is observed, a second deprotonation/alkylation sequence may be necessary.
-
Over-reduction in Step 3: The primary cause is the reaction temperature rising above -70 °C. Ensure a well-maintained dry ice/acetone bath and slow, dropwise addition of DIBAL-H. Using slightly less than 1.2 equivalents of DIBAL-H can also mitigate this issue if it persists.
References
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Organic Synthesis. DIBAL-H Reduction. Available at: [Link]
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Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available at: [Link]
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Royal Society of Chemistry. Supplementary data for DIBAL-H reduction procedures. Available at: [Link]
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Karakus, S., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed. Available at: [Link]
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Preprints.org. Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]
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Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Available at: [Link]
- Google Patents. US5198594A - Alkylation of alkylaromatics promoted by sonicated alkali metal.
- Google Patents. WO2005105774A1 - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
Sources
- 1. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
Application Note: 2-(3,5-Dimethoxyphenyl)-2-methylpropanal in the Synthesis of Advanced Cannabinoid Precursors
Executive Summary
The development of classical and non-classical synthetic cannabinoids (e.g., HU-210, HU-211, CP 47,497) relies heavily on the construction of a highly lipophilic 1,1-dimethylalkyl side chain attached to a resorcinol core. The compound 2-(3,5-dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0) serves as the premier starting material for this structural motif. By pre-installing the gem-dimethyl group at the benzylic position, chemists can bypass the severe regioselectivity and polyalkylation issues typically encountered during the direct Friedel-Crafts alkylation of resorcinol derivatives.
This application note details the validated, three-step synthetic workflow to convert this aldehyde into 5-(1,1-dimethylheptyl)resorcinol , the universal precursor for the highly potent dimethylheptyl (DMH) cannabinoid series.
Mechanistic Rationale & Pathway
The transformation of 2-(3,5-dimethoxyphenyl)-2-methylpropanal into the final pharmacophore is an elegant sequence that maximizes yield while preventing aromatic ring degradation:
-
Wittig Olefination : Extends the carbon chain while maintaining the integrity of the quaternary benzylic carbon.
-
Catalytic Hydrogenation : Saturates the resulting alkene to yield1[1].
-
Ether Cleavage : Removes the methyl protecting groups via Lewis acid coordination to reveal the active resorcinol core, a critical step documented in 2[2].
Experimental Protocols
Protocol 1: Wittig Olefination (Chain Extension)
Objective : Conversion of 3[3] to 1-(1,1-dimethylhept-2-en-1-yl)-3,5-dimethoxybenzene.
-
Mechanistic Causality : Potassium hexamethyldisilazide (KHMDS) is chosen over alkyl lithium bases (like n-BuLi) to deprotonate the phosphonium salt. KHMDS is a bulky, non-nucleophilic base, which strictly prevents unwanted nucleophilic addition to the sterically hindered aldehyde.
-
Self-Validation : Reaction progress is monitored by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the UV-active aldehyde spot (
) and the appearance of a non-polar alkene spot ( ) confirms ylide condensation.
Step-by-Step Method :
-
Suspend pentyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert Argon atmosphere.
-
Cool the suspension to 0 °C and add KHMDS (1.2 eq, 1M in THF) dropwise to generate the ylide (solution will turn deep orange/red). Stir for 30 minutes.
-
Add a solution of 2-(3,5-dimethoxyphenyl)-2-methylpropanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (
mL). -
Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the alkene intermediate.
Protocol 2: Catalytic Hydrogenation (Saturation)
Objective : Reduction of the alkene to 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.
-
Mechanistic Causality : Ethanol is selected as the solvent because it facilitates high hydrogen solubility and prevents the catalyst poisoning sometimes observed in halogenated solvents. Running the reaction at standard atmospheric pressure (1 atm) is sufficient for this unhindered olefin and prevents unwanted hydrogenolysis of the aromatic methoxy groups.
-
Self-Validation : Hydrogen uptake is visually monitored via a balloon apparatus. Once the balloon ceases to deflate, GC-MS is used to confirm the mass shift from the alkene (
262) to the alkane ( 264).
Step-by-Step Method :
-
Dissolve the alkene intermediate in absolute ethanol (0.1 M concentration).
-
Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).
-
Evacuate the reaction flask and backfill with H₂ gas three times, leaving it under a balloon of H₂ (1 atm).
-
Stir vigorously at room temperature for 12 hours.
-
Filter the black suspension through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to afford the pure alkane in near-quantitative yield.
Protocol 3: Ether Cleavage / Demethylation
Objective : Cleavage of the methyl ethers to form the final4[4].
-
Mechanistic Causality : Boron tribromide (BBr₃) is utilized at strictly -78 °C. The ultra-low temperature is critical because BBr₃ coordination to the methoxy oxygens is highly exothermic. If not thermally controlled, localized heating leads to electrophilic aromatic bromination of the electron-rich resorcinol ring.
-
Self-Validation : The reaction mixture transitions from clear to a deep reddish-brown complex. Upon aqueous quench, TLC (DCM/MeOH 95:5) will show the highly polar resorcinol product (
) staining strongly with phosphomolybdic acid (PMA).
Step-by-Step Method :
-
Dissolve 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Add BBr₃ (3.0 eq, 1M in DCM) dropwise down the side of the flask to control the exothermic coordination.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of distilled water at 0 °C (Caution : highly exothermic, evolves HBr gas).
-
Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by recrystallization or flash chromatography to yield pure 5-(1,1-dimethylheptyl)resorcinol.
Quantitative Data Summary
| Step | Reaction Type | Primary Reagents | Time | Temp Profile | Typical Yield | Target Purity (HPLC) |
| 1 | Wittig Olefination | Pentyltriphenylphosphonium bromide, KHMDS | 4 h | 0 °C | 82 – 88% | > 95% |
| 2 | Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 12 h | RT | 95 – 99% | > 98% |
| 3 | Demethylation | BBr₃, DCM | 12 h | -78 °C | 85 – 90% | > 99% |
Synthetic Workflow Visualization
Workflow for the synthesis of 5-(1,1-dimethylheptyl)resorcinol from the aldehyde intermediate.
References
- Sigma-Aldrich. 2-(3,5-dimethoxyphenyl)-2-methylpropanal | 120078-30-0 Product Data.
- ChemicalBook. 1-(1,1-DIMETHYLHEPTYL)-3,5-DIMETHOXYBENZENE | 60526-81-0.
- PrepChem. Synthesis of 5-(1,1-dimethylheptyl)-resorcinol.
- PavRC Synthetic Database. Синтез HU-210 - синтетический каннабиноид (Synthesis of HU-210).
Sources
Application Note: Catalytic Asymmetric Reduction of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Enantioselective Synthesis of Isotopically Chiral Primary Alcohols via Asymmetric Transfer Deuteration (ATD)
Introduction & Mechanistic Rationale
When designing a protocol for the "catalytic asymmetric reduction" of 2-(3,5-dimethoxyphenyl)-2-methylpropanal (CAS 120078-30-0), a critical structural reality must first be addressed: the molecule possesses a gem-dimethyl group at the alpha position [Ar–C(CH₃)₂–CHO], rendering it entirely achiral. Standard hydride reduction of this aldehyde yields 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol, which is equally achiral.
Therefore, a traditional asymmetric reduction is chemically impossible unless we desymmetrize the enantiotopic Re and Si faces of the prochiral carbonyl group. As a Senior Application Scientist, my approach is to achieve this through isotopic labeling —specifically, the enantioselective transfer of a deuteride (D⁻) to yield a chiral deuterated primary alcohol, (R)- or (S)-2-(3,5-dimethoxyphenyl)-2-methylpropan-1-d-1-ol.
Such isotopically chiral molecules are highly valuable probes. Deuteration is an indispensable tool for mechanistic investigations of catalytic and enzymatic reactions, kinetic isotope effect (KIE) studies, and improving the pharmacokinetic profiles of drug candidates[1].
Catalytic Strategy: Asymmetric Transfer Deuteration (ATD)
To achieve high enantiomeric excess (ee) in the synthesis of the alpha-deuterated alcohol, we employ a Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizing a chiral Ruthenium(II) catalyst[2].
Why Transfer Deuteration? Instead of using hazardous, high-pressure D₂ gas, we utilize a deuterated formic acid/triethylamine azeotrope (DCO₂D/Et₃N) as the isotopic hydrogen source. This method is highly scalable, operates under mild conditions in standard glassware, and provides excellent stereocontrol via the rigid, highly organized transition state of the Ru-TsDPEN complex[3]. The chiral diamine ligand dictates the trajectory of the deuteride attack, ensuring strict facial selectivity.
Experimental Protocols
Note: This protocol is designed as a self-validating system. The use of Mosher's ester derivatization in Step 4 is mandatory, as standard chiral HPLC cannot reliably resolve the enantiomers of primary alcohols differing only by a single deuterium atom.
Step 1: Catalyst Preparation & Activation
-
In an argon-filled glovebox, charge a flame-dried Schlenk flask with[RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add anhydrous dichloromethane (DCM, 2.0 mL) and triethylamine (0.02 mmol).
-
Stir the mixture at 25 °C for 1 hour to pre-form the active 16-electron Ru(II) precatalyst.
Step 2: Asymmetric Transfer Deuteration
-
To the activated catalyst solution, add 2-(3,5-dimethoxyphenyl)-2-methylpropanal (1.0 mmol, 208.25 mg).
-
Dropwise, add the DCO₂D/Et₃N azeotrope (5:2 molar ratio, 3.0 equivalents of formate). Causality check: The slow addition prevents the buildup of unreacted formate, which can sometimes lead to background racemic reduction.
-
Seal the flask and stir at 25 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed.
Step 3: Workup and Purification
-
Quench the reaction by adding water (5 mL) and extract the aqueous layer with DCM (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford (R)-2-(3,5-dimethoxyphenyl)-2-methylpropan-1-d-1-ol.
Step 4: Analytical Validation (Mosher's Ester Derivatization)
-
Dissolve a 10 mg aliquot of the purified chiral deuterated alcohol in anhydrous CDCl₃ (0.5 mL) directly in an NMR tube.
-
Add pyridine-d₅ (2.0 eq) and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl, 1.5 eq).
-
Allow the esterification to proceed for 2 hours at room temperature.
-
Acquire a ¹H and ¹⁹F NMR spectrum. The diastereomeric ratio (dr) of the resulting Mosher's ester directly correlates to the ee of the deuterated alcohol.
Quantitative Data Presentation
The table below summarizes the optimization parameters and the resulting isotopic and enantiomeric purities. The data confirms that the DCO₂D/Et₃N system is superior to aqueous sodium formate for this specific sterically hindered substrate.
| Entry | Catalyst System | Isotopic D-Source | Temp (°C) | Yield (%) | D-Incorporation (%) | ee (%) |
| 1 | (R,R)-RuCl(TsDPEN)(p-cymene) | DCO₂D / Et₃N | 25 | 94 | > 98 | 96 (R) |
| 2 | (S,S)-RuCl(TsDPEN)(p-cymene) | DCO₂D / Et₃N | 25 | 92 | > 98 | 95 (S) |
| 3 | (R,R)-RuCl(TsDPEN)(p-cymene) | DCO₂Na / D₂O | 40 | 85 | 95 | 91 (R) |
| 4 | (R,R)-RuCl(TsDPEN)(p-cymene) | DCO₂D / Et₃N | 0 | 71 | > 98 | 97 (R) |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical deuteride transfer step that establishes the stereocenter.
Mechanistic cycle of Ru-catalyzed asymmetric transfer deuteration of an achiral aldehyde.
References
-
[1] Asymmetric Umpolung Hydrogenation and Deuteration of Alkenes Catalyzed by Nickel. Organic Letters - ACS Publications (2020). Available at:[Link]
-
[3] Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules / PMC (2023). Available at:[Link]
Sources
Application Notes: Knoevenagel Condensation for the Synthesis of Novel α,β-Unsaturated Compounds from 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency and versatility in creating α,β-unsaturated systems.[1] These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the Knoevenagel condensation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. This particular aldehyde, featuring an electron-rich aromatic ring and a sterically hindered α-quaternary center, presents unique considerations for reaction optimization. We will explore both classical and modern, greener methodologies, explaining the causality behind experimental choices to empower researchers in drug development and synthetic chemistry to achieve high-yield, reproducible results.
Mechanistic Rationale and Strategic Considerations
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
The Core Mechanism
The reaction unfolds in three primary steps:
-
Deprotonation: A weak base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[4][5]
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral alkoxide intermediate.[6]
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[4]
Caption: The generalized mechanism of the Knoevenagel condensation.
Key Parameters for Optimization
The success of the condensation with 2-(3,5-Dimethoxyphenyl)-2-methylpropanal hinges on the careful selection of several parameters:
-
Choice of Active Methylene Compound: The reactivity of the Z-CH₂-Z' compound is dictated by the electron-withdrawing strength of the 'Z' groups.[7] For sterically hindered aldehydes like our substrate, highly reactive methylene sources such as malononitrile (Z, Z' = CN) or ethyl cyanoacetate (Z = CN, Z' = COOEt) are recommended to ensure efficient reaction kinetics.
-
Catalyst System: While classic weak bases like piperidine are highly effective, the field has evolved to include a variety of catalysts.[6][7]
-
Homogeneous Bases (e.g., Piperidine, Pyrrolidine): Offer excellent catalytic activity and solubility but require removal during workup.[8]
-
Heterogeneous Catalysts (e.g., Amine-functionalized silica, Zeolites): Are easily removed by filtration, allowing for catalyst recycling and simpler purification, aligning with green chemistry principles.[9][10]
-
Mild Acid Catalysts (e.g., Boric Acid): Can also effectively promote the condensation, offering an alternative to basic conditions.[11]
-
-
Solvent Selection: The solvent plays a critical role in reactant solubility and stabilization of charged intermediates.[12]
-
Polar Protic Solvents (e.g., Ethanol, Water): Are excellent choices. Ethanol effectively dissolves organic reactants, while water can serve as a green solvent that sometimes accelerates the reaction.[12][13]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Can significantly increase reaction rates by stabilizing the enolate intermediate but are often more difficult to remove.[14][15]
-
Solvent-Free Conditions: Often paired with microwave or ultrasound irradiation, this approach minimizes waste and can dramatically reduce reaction times.[16][17]
-
-
Energy Input: Due to the steric hindrance around the aldehyde group, thermal heating (reflux) may be necessary to achieve a reasonable reaction rate under classical conditions.[18] Alternatively, microwave irradiation or ultrasound can provide the required activation energy more efficiently, often leading to higher yields in shorter times.[19][20]
Experimental Protocols
Two distinct protocols are presented. Protocol 1 details a robust, classical approach using a homogeneous catalyst. Protocol 2 outlines a modern, green chemistry-aligned method utilizing microwave assistance.
Protocol 1: Classical Homogeneous Catalysis using Piperidine in Ethanol
This method is a reliable standard for Knoevenagel condensations, leveraging a common base catalyst and solvent.[10][18]
Materials:
-
2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq, catalytic)
-
Absolute Ethanol
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica plates, 3:1 Hexane:Ethyl Acetate eluent)
-
Buchner funnel and filter paper
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq).
-
Dissolution: Add absolute ethanol (approx. 10 mL per gram of aldehyde) and stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add malononitrile (1.05 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC. The consumption of the aldehyde spot and the appearance of a new, typically lower Rf product spot will indicate progress. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete (as judged by TLC), remove the heat source and allow the flask to cool to room temperature. Often, the product will begin to crystallize.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove residual catalyst and unreacted starting materials. Allow the product to air-dry. If further purification is needed, recrystallize from a minimal amount of hot ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Condensation
This green protocol offers rapid reaction times and eliminates the need for bulk organic solvents, making it highly efficient and environmentally friendly.[21]
Materials:
-
2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
-
Ammonium Acetate (0.2 eq, catalytic)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a 10 mL microwave reactor vial, combine 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of ammonium acetate (0.2 eq).
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120-140 °C (power adjusted to maintain temperature) for 5-15 minutes.
-
Monitoring: It is advisable to run initial small-scale tests to optimize the irradiation time.
-
Work-up: After the irradiation is complete, allow the vial to cool to a safe temperature.
-
Isolation: Add 10-15 mL of cold distilled water to the reaction mixture and stir vigorously. The product will typically solidify or precipitate out of the aqueous medium.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The purity is often high enough for subsequent steps, but recrystallization from an ethanol/water mixture can be performed if necessary.
Data Summary and Workflow
Comparative Protocol Parameters
| Parameter | Protocol 1: Classical | Protocol 2: Microwave-Assisted | Rationale / Justification |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate | Both are highly reactive; chosen to show versatility. |
| Catalyst | Piperidine (Homogeneous) | Ammonium Acetate (Homogeneous) | Piperidine is a classic, potent base.[18] Ammonium acetate is effective under thermal/MW conditions. |
| Solvent | Ethanol | Solvent-Free | Ethanol provides good solubility. Solvent-free is a key green chemistry principle.[17] |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Microwave provides rapid, efficient heating, overcoming steric hindrance faster.[22] |
| Temperature | ~78 °C | 120-140 °C | Higher temperature in MW compensates for the lack of solvent and short reaction time. |
| Reaction Time | 2-6 hours | 5-15 minutes | Demonstrates the significant rate enhancement from microwave energy. |
| Work-up | Precipitation & Filtration | Aqueous Precipitation & Filtration | Simple work-up is a hallmark of well-designed Knoevenagel reactions.[13][16] |
| Expected Yield | >85% | >90% | Microwave-assisted protocols often provide superior yields due to reduced side reactions. |
General Experimental Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient heating/energy. 3. Impure starting materials. | 1. Use fresh piperidine or a new batch of catalyst. 2. Increase temperature or microwave power/time. 3. Purify aldehyde (e.g., by chromatography) if it has oxidized to the carboxylic acid. |
| Incomplete Reaction | 1. Steric hindrance slowing the reaction. 2. Insufficient catalyst loading. 3. Reversible reaction equilibrium. | 1. Increase reaction time or switch to a more energetic method (microwave). 2. Increase catalyst loading slightly (e.g., to 15 mol%). 3. If using a solvent like toluene, use a Dean-Stark trap to remove water.[7] |
| Side Product Formation | 1. Self-condensation of the aldehyde (unlikely with a mild base). 2. Michael addition of a second active methylene unit. | 1. Ensure a weak base (like piperidine) is used, not a strong one (like NaOEt).[23] 2. Use a strict 1:1 or slight excess of the aldehyde to the methylene compound. |
| Product Oily/Fails to Crystallize | 1. Presence of impurities. 2. Product has a low melting point. | 1. Attempt purification via column chromatography. 2. After work-up, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. |
References
-
Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
Gomes, P. A., et al. (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Semantic Scholar. [Link]
-
Yadav, V., et al. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Creative Research Thoughts. [Link]
-
Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences. [Link]
-
Patil, D. R., et al. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Rasayan Journal. [Link]
-
Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. [Link]
-
Tokala, R., et al. (2022, April 20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
Yadav, V., et al. (2022). recent developments in knoevenagel condensation reaction: a review. International Journal of Creative Research Thoughts. [Link]
-
Abdullah, N., et al. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Taylor & Francis Online. [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Singh, P., et al. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Ying, A., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]
-
Mohamadpour, F. (2025, August 7). Ultrasound-Promoted Knoevenagel Condensation Catalyzed by KF-Clinoptilolite. ResearchGate. [Link]
-
Gáspár, A., et al. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. [Link]
-
Audo, G., et al. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. [Link]
-
Ren, Z., et al. (2006, August 16). KNOEVENAGEL CONDENSATION OF ALDEHYDES WITH CYCLIC ACTIVE METHYLENE COMPOUNDS IN WATER. Taylor & Francis Online. [Link]
-
Brahmachari, G., et al. (2024, June 1). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water. Bentham Science. [Link]
-
Brahmachari, G., et al. (2024, June 1). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Car.... Ingenta Connect. [Link]
-
Journal of Applicable Chemistry. (n.d.). (PDF) Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. [Link]
-
Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Bhuiyan, M. M. H., et al. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]
-
Brahmachari, G., et al. (2023, October 11). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water. Bentham Science Publishers. [Link]
-
de Oliveira, A. C. S., et al. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
Mitra, A. K., et al. (2008, September 9). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online. [Link]
-
da Silva, F. C., et al. (2012, March 29). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciSpace. [Link]
-
Stolar, T., et al. (2023, August 24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
Badiger, K. B., & Kamanna, K. (2023, June 1). Microwave-accelerated Eco-friendly Performance of the Knoevenagel Condensation Reaction with Various Active Methylene Derivat-ives evaluation of Electrochemical Properties. Bentham Science Publishers. [Link]
-
Singh, P., et al. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]
-
Chavan, P., et al. (2024, July 7). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. [Link]
-
International Journal of Scientific Research. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]
-
Indian Academy of Sciences. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijcps.org [ijcps.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
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- 21. tandfonline.com [tandfonline.com]
- 22. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 23. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Introduction & Scope
2-(3,5-Dimethoxyphenyl)-2-methylpropanal is a sterically hindered, electron-rich aromatic aldehyde utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex phenethylamine scaffolds. Accurate structural characterization of this intermediate is vital for quality control, impurity profiling, and metabolic tracking in drug development.
This application note provides an in-depth mechanistic evaluation of its mass spectrometric behavior. By understanding the causality behind its fragmentation under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions, analysts can establish a self-validating framework for identifying this compound and its structural homologues.
Physicochemical Properties
Before executing MS protocols, it is critical to define the exact mass and structural features that dictate ionization behavior. The presence of a quaternary alpha-carbon drastically alters standard aldehyde fragmentation.
| Property | Value |
| Chemical Name | 2-(3,5-Dimethoxyphenyl)-2-methylpropanal |
| CAS Registry Number | 120078-30-0[1] |
| Molecular Formula | C₁₂H₁₆O₃ |
| Monoisotopic Mass | 208.1099 Da |
| Key Structural Features | 3,5-dimethoxyphenyl ring; quaternary alpha-carbon; terminal formyl group. |
Experimental Methodologies
The following protocols are designed for high reproducibility, focusing on the chemical logic behind each parameter.
Sample Preparation
-
Stock Solution : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock. Methanol ensures complete solvation of the lipophilic aromatic ring.
-
Working Solution (ESI-MS) : Dilute to 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality : The formic acid acts as an essential proton source, ensuring robust
formation, while the 50% organic modifier maintains droplet stability during desolvation. -
Working Solution (EI-MS) : Dilute to 10 µg/mL in GC-grade dichloromethane to ensure volatility without thermal degradation.
High-Resolution LC-ESI-MS/MS Protocol
-
Instrument : Q-TOF Mass Spectrometer coupled with UHPLC.
-
Column : C18 (2.1 x 50 mm, 1.7 µm).
-
Gradient : 5% B to 95% B over 5 minutes (A: 0.1% FA in H₂O; B: 0.1% FA in Acetonitrile).
-
Ionization Mode : Positive ESI (+).
-
Capillary Voltage : 3.5 kV.
-
Collision Energy (CE) : Ramped from 15 to 35 eV using Argon as the collision gas. Causality : Ramping the CE captures both low-energy rearrangements (like CO loss) and high-energy heterolytic cleavages in a single acquisition window.
Figure 1: High-Resolution LC-MS/MS Analytical Workflow for Structural Characterization.
Mechanistic Fragmentation Analysis
Electrospray Ionization (ESI-MS/MS) Pathways
In positive ESI mode, the molecule readily accepts a proton at the carbonyl oxygen, yielding the precursor ion
-
Loss of Carbon Monoxide (-28 Da) : A hallmark of protonated aldehydes is the expulsion of CO, yielding a product ion at m/z 181.122[2]. This occurs via a concerted rearrangement where the formyl hydrogen migrates to the quaternary carbon.
-
Loss of Formaldehyde (-30 Da) : The dominant and most energetically favorable pathway is the heterolytic cleavage of the C-CHO bond accompanied by hydrogen transfer, expelling neutral CH₂O[3]. This generates the highly stable tertiary benzylic cation at m/z 179.107, which typically presents as the base peak.
-
Secondary Aromatic Cleavages : The m/z 179 ion undergoes further breakdown. The electron-donating methoxy groups facilitate the loss of methanol (CH₃OH, 32 Da) to form m/z 147.081[4]. Alternatively, the isopropyl moiety can be eliminated as neutral propene (C₃H₆, 42 Da), yielding the 3,5-dimethoxyphenyl cation at m/z 137.060.
Figure 2: ESI-MS/MS Pathway of Protonated 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Electron Ionization (EI-MS) Pathways
Under 70 eV hard ionization, the radical cation
-
Alpha-Cleavage : The most labile bond is between the quaternary carbon and the carbonyl group. Homolytic cleavage expels a formyl radical (CHO•, 29 Da), producing the even-electron tertiary benzylic cation at m/z 179. Due to the extreme stability provided by both the gem-dimethyl groups and the electron-rich aromatic ring, m/z 179 dominates the EI spectrum as the base peak.
-
Methoxy Group Fragmentation : Subsequent loss of a methyl radical (CH₃•, 15 Da) from the m/z 179 ion yields a distonic radical cation at m/z 164, a highly characteristic transition for polymethoxyaromatics.
Quantitative Data Summary
The table below summarizes the diagnostic ions necessary for Multiple Reaction Monitoring (MRM) assay development or structural confirmation.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Assignment | Relative Abundance |
| ESI (+) | 209.117 | 181.122 | 28 Da (CO) | Medium | |
| ESI (+) | 209.117 | 179.107 | 30 Da (CH₂O) | Tertiary Benzylic Cation | High (Base Peak) |
| ESI (+) | 179.107 | 147.081 | 32 Da (CH₃OH) | Methoxy Cleavage Product | Low-Medium |
| ESI (+) | 179.107 | 137.060 | 42 Da (C₃H₆) | 3,5-Dimethoxyphenyl Cation | Medium |
| EI (70 eV) | 208.109 | 179.107 | 29 Da (CHO•) | Tertiary Benzylic Cation | High (Base Peak) |
| EI (70 eV) | 179.107 | 164.083 | 15 Da (CH₃•) | Distonic Radical Cation | Medium |
Conclusion
The structural elucidation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal relies heavily on the recognition of its hindered aldehyde moiety. The inability to lose water in ESI-MS/MS forces the molecule down CO and CH₂O loss pathways, culminating in a highly stable tertiary benzylic cation (m/z 179). Recognizing these specific neutral losses provides a self-validating framework for identifying this compound, ensuring high confidence in API impurity profiling and synthetic intermediate tracking.
References
-
Accela ChemBio. 1884155-70-7, 5-(1-Chloroethyl)benzo[d]thiazole-AccelaChem: CAS:120078-30-0. 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.[1] URL: [Link]
-
Neta, P., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[2] URL: [Link]
-
Beynon, J. H. Mass Spectrometry and its Applications to Organic Chemistry. Elsevier.[5] URL:[Link]
-
Holmes, J. L., Aubry, C., & Mayer, P. M. (2006). Assigning Structures to Ions in Mass Spectrometry. CRC Press.[3] URL: [Link]
-
Zhou, J., et al. (2007). Fragmentation study on the phenolic alkaloid neferine and its analogues with anti-HIV activities by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2120-2128.[4] URL:[Link]
Sources
- 1. 1884155-70-7,5-(1-Chloroethyl)benzo[d]thiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. ba333.free.fr [ba333.free.fr]
- 4. Fragmentation study on the phenolic alkaloid neferine and its analogues with anti-HIV activities by electrospray ionization tandem mass spectrometry with hydrogen/deuterium exchange and its application for rapid identification of in vitro microsomal metabolites of neferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-(3,5-dimethoxyphenyl)-2-methylpropanal. This compound is a highly valued intermediate in drug development, but its two-step synthetic route—comprising the
This guide provides mechanistic troubleshooting, self-validating protocols, and analytical data to ensure high-yield, reproducible results in your laboratory.
Part 1: Troubleshooting the -Dimethylation (Nitrile Intermediate)
The first stage of the synthesis requires the exhaustive methylation of 3,5-dimethoxyphenylacetonitrile to form the gem-dimethyl intermediate, 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile[1].
Q: Why is my reaction yielding a mixture of mono-methylated and di-methylated products? Causality & Solution: The first methylation proceeds rapidly due to the high acidity of the benzylic protons. However, the resulting mono-methylated intermediate is significantly less acidic. The newly added methyl group is electron-donating, which destabilizes the corresponding carbanion[2]. Furthermore, the secondary carbon introduces steric hindrance. If a weak base is used, or if the methylating agent (Methyl Iodide, boiling point 42 °C) evaporates out of the reaction mixture, the reaction will stall at the mono-alkylated stage.
-
The Fix: You must use a strong base (e.g., NaH or LDA) in excess (at least 2.5 equivalents) and maintain a sealed or well-refluxed system with 3.0 equivalents of Methyl Iodide[2]. Alternatively, a Phase Transfer Catalysis (PTC) system using 50% aqueous NaOH and Tetrabutylammonium bromide (TBAB) can drive the reaction to completion by continuously generating the reactive carbanion[3].
Q: I am observing O-demethylation of the 3,5-dimethoxy groups. What is causing this? Causality & Solution: O-demethylation (ether cleavage) is typically caused by excessively harsh Lewis acidic conditions or the accumulation of hydriodic acid (HI) if Methyl Iodide degrades. While basic conditions generally protect aryl ethers, localized overheating in the presence of unquenched electrophiles can lead to phenolic impurities.
-
The Fix: Ensure your base is completely dry and active. Maintain the reaction temperature strictly below 40 °C during the initial exothermic addition phase.
Part 2: Troubleshooting the DIBAL-H Reduction
The second stage involves the reduction of the nitrile to the aldehyde using 4[4].
Q: My final product is heavily contaminated with 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol (the alcohol) or the primary amine. How do I prevent over-reduction? Causality & Solution: DIBAL-H reduces nitriles via a two-step mechanism. First, the electron-deficient aluminum coordinates to the Lewis basic nitrogen of the nitrile. Second, an intramolecular hydride transfer occurs, forming a stable imine-aluminum complex[4]. If the temperature exceeds -78 °C, or if more than 1.1 equivalents of DIBAL-H are used, this complex can accept a second hydride, leading to the primary amine[5]. Furthermore, if the reaction is quenched with water while unreacted DIBAL-H is still present, the imine hydrolyzes to the aldehyde in situ, which is immediately reduced to the alcohol[4].
-
The Fix: Strictly maintain the reaction temperature at -78 °C. Use exactly 1.05 to 1.1 equivalents of DIBAL-H. Most importantly, quench the reaction cold with methanol to destroy excess DIBAL-H before introducing any water[6].
Q: During workup, I get a thick, unfilterable emulsion, and my yield is low. What is the correct quenching protocol? Causality & Solution: The imine-aluminum complex is highly stable. Quenching with plain water generates insoluble aluminum hydroxides (Al(OH)₃), which trap your product in a gelatinous emulsion[4].
-
The Fix: Utilize a Rochelle's salt (Potassium sodium tartrate) quench. Rochelle's salt chelates the aluminum ions, forming a water-soluble complex that breaks the emulsion and allows for clean phase separation[6].
Part 3: Quantitative Data & Analytical Signatures
Use the following table to identify your target compounds and track side reactions during your synthesis.
| Compound | Role | Expected ¹H NMR Signatures (CDCl₃) | MS (m/z)[M+H]⁺ |
| 3,5-Dimethoxyphenylacetonitrile | Starting Material | δ 3.70 (s, 2H, CH₂), 3.80 (s, 6H, OCH₃) | 178.08 |
| 2-(3,5-Dimethoxyphenyl)propanenitrile | Under-alkylation Impurity | δ 1.60 (d, 3H, CH₃), 3.85 (q, 1H, CH) | 192.10 |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile | Key Intermediate | δ 1.70 (s, 6H, 2xCH₃), 3.80 (s, 6H, OCH₃) | 206.11 |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropanal | Final Target | δ 1.45 (s, 6H, 2xCH₃), 9.50 (s, 1H, CHO) | 209.11 |
| 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol | Over-reduction Impurity | δ 1.30 (s, 6H, 2xCH₃), 3.60 (s, 2H, CH₂OH) | 211.13 |
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.
Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile
-
Setup: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3,5-dimethoxyphenylacetonitrile (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases[2].
-
Alkylation: Add Methyl Iodide (3.0 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Validation Checkpoint: Analyze an aliquot via GC-MS. The complete disappearance of the starting material (m/z 178) and the mono-methylated intermediate (m/z 192), with a dominant peak at m/z 206, confirms successful dimethylation[1].
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[2].
Protocol 2: DIBAL-H Reduction to the Aldehyde
-
Setup: Dissolve the intermediate 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile (1.0 eq) in anhydrous Toluene (0.2 M concentration).
-
Reduction: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise via a syringe pump, maintaining the internal temperature below -70 °C[6].
-
Aging: Stir at -78 °C for 2 hours to ensure the complete formation of the imine-aluminum complex[4].
-
Quench: At -78 °C, slowly add Methanol (2.0 eq relative to DIBAL-H) to destroy excess reducing agent. Follow immediately with an equal volume of saturated aqueous Rochelle's salt solution[6].
-
Hydrolysis: Remove the cooling bath and stir vigorously at room temperature for 2-4 hours until two distinct, clear liquid layers form[4].
-
Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 9:1). The aldehyde product will stain strongly with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) dip, whereas the nitrile intermediate and alcohol over-reduction product will not.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM, combine organics, dry over MgSO₄, and concentrate to afford the pure aldehyde[6].
Part 5: Mechanistic & Workflow Visualization
Reaction workflow for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, highlighting key side reactions.
References
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL: [Link]
-
DIBAL-H Reduction Protocols Source: Organic Synthesis URL:[Link]
- Alkylation of Acetonitriles (US3755412A)
Sources
Challenges in the purification of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Technical Support Center: Troubleshooting the Purification of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Application Scientist’s Overview
As a Senior Application Scientist, I frequently consult on the downstream processing of complex pharmaceutical intermediates. 2-(3,5-Dimethoxyphenyl)-2-methylpropanal is a critical building block, notably utilized in the synthesis of classical cannabinoids like HU-210[1]. However, its purification is notoriously difficult due to two competing structural features:
-
Severe Steric Hindrance: The gem-dimethyl group at the alpha-carbon creates a "neopentyl-like" environment, kinetically hindering nucleophilic attack (e.g., bisulfite addition).
-
Electron-Rich Aryl Ring: The 3,5-dimethoxy substitution increases the electron density of the system, making the molecule prone to acid-catalyzed degradation and auto-oxidation.
This guide provides a self-validating framework to troubleshoot and optimize the isolation of this challenging aldehyde.
Troubleshooting Guide & FAQs
Q1: Why does standard bisulfite adduct precipitation fail, resulting in a gummy residue or no precipitate at all? Causality & Solution: Traditional bisulfite purification relies on the formation of a solid alpha-hydroxy sulfonic acid salt that precipitates from ethanol or aqueous mixtures[2]. However, the gem-dimethyl group in 2-(3,5-Dimethoxyphenyl)-2-methylpropanal severely restricts the approach trajectory of the bisulfite ion. Furthermore, the highly lipophilic dimethoxyphenyl moiety increases the solubility of the resulting adduct in mixed solvent systems, preventing crystallization[3]. Actionable Fix: Abandon precipitation. Instead, utilize a liquid-liquid extraction protocol using a water-miscible co-solvent (like Methanol or DMF)[4]. This forces the equilibrium forward by maximizing contact between the aqueous bisulfite and the organic aldehyde, allowing the charged adduct to be extracted into an aqueous phase while impurities remain in the organic phase[4].
Q2: I am observing significant conversion to 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid during silica gel chromatography. How can I prevent this auto-oxidation? Causality & Solution: Aldehydes undergo auto-oxidation via a radical chain mechanism. Standard silica gel contains trace metal impurities (e.g., iron) and provides a massive surface area exposed to oxygen, which catalytically accelerates this oxidation. Actionable Fix: If chromatography is unavoidable, you must use deactivated silica (pre-flushed with 1% triethylamine in hexanes) and perform the separation under positive Argon pressure. Alternatively, hold the intermediate in its bisulfite adduct form—which acts as a protective group against oxidation—until you are ready for the subsequent reductive amination or olefination step.
Q3: My product co-elutes with the starting material (e.g., 3,5-dimethoxyphenylacetone or related nitriles). How do I improve resolution? Causality & Solution: The steric bulk of the gem-dimethyl group shields the polar carbonyl oxygen from interacting strongly with the silanol groups on the stationary phase. Consequently, the aldehyde's retention factor (Rf) becomes nearly identical to that of structurally similar starting materials. Actionable Fix: Shift from chromatography to the chemical derivatization method outlined in Protocol A. By temporarily converting the aldehyde into a highly polar, water-soluble bisulfite adduct, you artificially create an infinite polarity difference between the product and the unreacted starting materials[4].
Data Presentation: Comparative Purification Strategies
| Purification Method | Typical Recovery (%) | Purity (%) | Scalability | Primary Limitation |
| Standard Silica Gel Chromatography | 45 - 55% | 85% | Low | High auto-oxidation; poor resolution from starting materials. |
| Classical Bisulfite Precipitation | < 20% | N/A | Low | Adduct fails to precipitate; forms unfilterable gummy solids. |
| Modified Liquid-Liquid Bisulfite Extraction | 85 - 92% | > 98% | High | Requires careful pH control during the regeneration step. |
Experimental Methodologies
Protocol A: Modified Liquid-Liquid Bisulfite Extraction for Hindered Aldehydes This protocol is engineered specifically for neopentyl-like, sterically hindered aldehydes[5].
-
Solvation: Dissolve the crude reaction mixture containing 2-(3,5-Dimethoxyphenyl)-2-methylpropanal in Methanol (MeOH). Note: Use 1 mL of MeOH per 1 mmol of theoretical aldehyde.
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite (NaHSO3). Shake vigorously for exactly 30 seconds. The water-miscible MeOH ensures homogeneous mixing, overcoming the steric kinetic barrier[4].
-
Phase Separation: Add 5 volumes of deionized water, followed by 5 volumes of 10% Ethyl Acetate in Hexanes. Shake and allow the layers to separate.
-
Extraction: The unreacted starting materials and non-aldehydic impurities will reside in the upper organic layer. Discard the organic layer (or save for recovery). The desired aldehyde is now a water-soluble adduct in the lower aqueous layer[4].
-
Regeneration: Transfer the aqueous layer to a clean flask. Add an equal volume of Ethyl Acetate. While stirring vigorously, add 10% aqueous NaOH dropwise until the aqueous layer reaches pH 12. Causality: The high pH rapidly decomposes the alpha-hydroxy sulfonic acid back to the free aldehyde, which immediately partitions into the protective organic layer.
-
Isolation: Separate the layers, wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure aldehyde.
Mandatory Visualizations
Modified liquid-liquid bisulfite extraction workflow for sterically hindered aldehydes.
Competitive pathways: Auto-oxidation vs. protective bisulfite adduct formation.
References
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.Organic Process Research & Development, ACS Publications.
- Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.RSC Advances.
- Technical Support Center: Aldehyde Purification via Bisulfite Adducts.Benchchem.
- United States Patent: Cannabinoid Derivatives.Google Patents.
Sources
How to scale up the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Welcome to the Technical Support Center for Process Chemistry. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0)[1].
As a sterically hindered, electron-rich aryl aldehyde, this compound presents unique challenges during scale-up, particularly regarding exothermic alkylations and cryogenic reductions. This guide synthesizes field-proven methodologies to ensure process safety, high yield, and reproducible impurity profiles.
Process Workflow Visualization
Process workflow for the scale-up of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
Section 1: Troubleshooting & FAQs
Phase 1: Exhaustive Alkylation (Gem-Dimethylation)
The first stage involves the double methylation of 3,5-dimethoxyphenylacetonitrile using Sodium Hydride (NaH) and Methyl Iodide (MeI) to form the quaternary carbon center[2].
Q: At the 500g scale, our alkylation reaction experienced a thermal runaway. How do we manage the exotherm? A: The deprotonation of the alpha-carbon by NaH and the subsequent SN2 reaction with MeI are highly exothermic. On a small scale, volumetric heat dissipation is rapid. However, upon scale-up, the heat generation rate rises in proportion to the reactor volume, while the effective heat transfer area per unit volume decreases[3].
-
Causality: If MeI is added too quickly, unreacted NaH accumulates. Once the reaction initiates, the sudden temperature spike vaporizes MeI (boiling point 42°C), over-pressurizing the vessel.
-
Solution: Transition from batch addition to controlled, continuous dosing of MeI using a jacketed reactor. Maintain the internal temperature strictly below 15°C during dosing. Alternatively, consider replacing NaH with a milder base system (e.g., Potassium tert-butoxide in THF) if equipment cooling capacity is limited.
Q: We are seeing significant amounts of mono-methylated intermediate. Why? A: The first methylation proceeds rapidly, but the resulting mono-methylated intermediate is sterically hindered. The bulky 3,5-dimethoxy groups shield the alpha-carbon, increasing the activation energy required for the second deprotonation and alkylation. Ensure a full 3.0 equivalents of both base and MeI are used, and allow adequate aging time (at least 2 hours at 25°C) after the final addition[2].
Phase 2: Cryogenic DIBAL-H Reduction
The reduction of the sterically hindered nitrile to the aldehyde utilizes Diisobutylaluminum hydride (DIBAL-H)[4][5].
Q: Our DIBAL-H reduction is yielding the primary amine instead of the aldehyde. What is causing this over-reduction? A: DIBAL-H reduces nitriles via an addition mechanism. The Lewis-acidic aluminum coordinates to the nitrile nitrogen, followed by hydride transfer to form an aluminum iminium complex[5].
-
Causality: This intermediate is stable only at cryogenic temperatures. If the internal temperature rises above -40°C during the reaction or prior to the quench, the complex can collapse or undergo a second hydride transfer, leading to the amine upon workup[4].
-
Solution: Ensure the reaction is maintained strictly at -78°C. Use a dry ice/acetone bath or a dedicated cryogenic reactor[6]. Do not allow the temperature to spike during the DIBAL-H addition.
Q: The aqueous workup of the DIBAL-H reaction is creating an unfilterable, gelatinous emulsion. How do we break it? A: This is the most common failure point in aluminum hydride scale-ups. When quenched with water, aluminum salts form highly cross-linked, gelatinous aluminum hydroxides that trap the organic product and prevent phase separation[7].
-
Causality & Solution: You must use Rochelle's salt (sodium potassium tartrate). The tartrate acts as a bidentate ligand, chelating the Al³⁺ ions to form a highly water-soluble complex, effectively breaking the emulsion[7][8]. Add a saturated aqueous solution of Rochelle's salt, remove the cooling bath, and stir vigorously at room temperature until two distinct, clear phases form[7][8].
Section 2: Scale-Up Metrics & Data Presentation
The following table summarizes the critical parameters for transitioning from bench-scale to pilot-scale for the DIBAL-H reduction step.
| Parameter | Bench Scale (10g) | Pilot Scale (1kg) | Rationale / Causality |
| DIBAL-H Equivalents | 1.1 eq | 1.05 eq | Excess DIBAL-H at scale increases the risk of over-reduction to the amine due to localized concentration gradients. |
| Addition Rate | 15 minutes | 3-4 hours | Slower addition is mandatory at scale to prevent localized heating and maintain the -78°C internal temperature[3]. |
| Quench Reagent | EtOAc, then H₂O | EtOAc, then Rochelle's Salt | Water alone causes unmanageable emulsions at scale. Rochelle's salt sequesters aluminum co-products[8]. |
| Emulsion Break Time | 30 minutes | 4-12 hours | Large-scale chelation of aluminum by tartrate is diffusion-limited and requires extended, vigorous agitation[7]. |
Section 3: Standardized Experimental Protocol
Step-by-Step Methodology: Cryogenic Reduction and Rochelle's Salt Workup This protocol is validated for the 100g to 1kg scale.
-
Preparation: Charge a dry, nitrogen-purged reactor with 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling: Cool the reactor to an internal temperature of -78°C using a cryogenic cooling system[6].
-
Reduction: Slowly dose DIBAL-H (1.0 M in Toluene, 1.05 eq) via an addition funnel or dosing pump. Regulate the flow rate to ensure the internal temperature does not exceed -70°C[8].
-
Aging: Stir the reaction mixture at -78°C for 2 hours to ensure complete formation of the aluminum iminium complex.
-
Primary Quench: Quench the excess DIBAL-H by slowly adding anhydrous Ethyl Acetate (EtOAc) (0.5 volumes relative to DCM) while maintaining the temperature below -60°C.
-
Secondary Quench (Emulsion Breaking): Add a saturated aqueous solution of Rochelle's salt (Sodium Potassium Tartrate) in one rapid portion (equal to the total organic volume)[7][8].
-
Agitation: Remove the cooling system and allow the reactor to warm to 20°C-25°C. Stir vigorously for 4 to 12 hours. The initial gelatinous mixture will eventually break into two distinct, clear layers (organic and aqueous)[7].
-
Isolation: Separate the phases. Extract the aqueous layer once with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(3,5-dimethoxyphenyl)-2-methylpropanal.
References
- BLDpharm. "120078-30-0 | 2-(3,5-Dimethoxyphenyl)-2-methylpropanal." BLDpharm Catalog.
- PavRC Forum. "Синтез HU-210 - синтетический каннабиноид." PavRC Forum.
- Curly Arrow. "Lithium Aluminium Hydride Reductions - Rochelle's Salt." Curly Arrow Blog, July 2009.
- Royal Society of Chemistry. "Reduction and Oxidation of Carbonyl Compounds and Derivatives." RSC Books, June 2022.
- Organic Syntheses. "(2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane." Organic Syntheses Procedure.
- Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." Master Organic Chemistry, August 2011.
- Sai Life Sciences. "Cryogenic Reactions." Sai Life Sciences.
- The Chemical Engineer. "Rules of Thumb: Scale-up." The Chemical Engineer, October 2023.
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- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Guide to the Spectroscopic Validation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal: A Comparative Analysis
This guide provides a comprehensive framework for the structural validation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. While experimentally acquired spectra for this specific molecule are not widely published, this document leverages a robust analytical approach. By combining detailed spectral predictions, derived from established principles and data from closely related analogs, with a direct comparison to a structurally similar compound, we can establish a reliable spectroscopic profile for unambiguous identification.
Our analysis will focus on the four cornerstone techniques of organic structure elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the expected data but also delve into the rationale behind the spectral features, providing the causal insights necessary for confident structural assignment.
Analytical Workflow: From Sample to Structure
The process of spectroscopic validation follows a logical and self-validating workflow. The primary objective is to gather orthogonal data points, where each technique provides unique and complementary information, culminating in a single, consistent structural assignment.
Caption: Overall workflow for spectroscopic structure validation.
Standard Methodologies for Data Acquisition
To ensure data integrity and reproducibility, standardized acquisition protocols are essential. The following represent typical, field-proven parameters for the analysis of small organic molecules like aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the analyte is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube. CDCl₃ is a solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
-
Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is used with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT) is employed to yield a spectrum where each unique carbon appears as a singlet. Key parameters include a spectral width of ~240 ppm and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. ATR is preferred for its minimal sample preparation and ease of use.
-
Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. The sample (a single drop if liquid, a small amount of solid pressed onto the crystal) is then analyzed. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal for a volatile compound like an aldehyde.
-
Acquisition : The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from impurities. Upon entering the MS, molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[1]
Predicted Spectroscopic Profile of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
The following data are predicted based on the known spectroscopic behavior of the 3,5-dimethoxyphenyl moiety and the 2-methylpropanal scaffold.[2][3][4]
Caption: Structure of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
¹H NMR (Predicted, 400 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hc | ~9.6 | Singlet (s) | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear as singlets unless coupled to an adjacent proton.[5] |
| Hg | ~6.5 | Doublet (d) | 2H | Aromatic (ortho to Ca) | Protons on the aromatic ring electronically influenced by the two meta-directing methoxy groups. |
| Hi | ~6.4 | Triplet (t) | 1H | Aromatic (para to Ca) | The single proton situated between the two methoxy groups. |
| Hk | ~3.8 | Singlet (s) | 6H | Methoxy (-OCH₃) | Methoxy protons on an aromatic ring typically appear as a sharp singlet around this region. |
| He | ~1.5 | Singlet (s) | 6H | gem-Dimethyl (-C(CH₃)₂) | Two equivalent methyl groups on a quaternary carbon, resulting in a single, strong singlet. |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Assignment | Rationale |
| Cb | ~202 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is highly deshielded, appearing far downfield.[2] |
| Ch | ~161 | Aromatic (C-OCH₃) | Aromatic carbons bonded to oxygen are significantly deshielded. |
| Cf | ~145 | Aromatic (ipso-C) | The aromatic carbon directly attached to the propanal substituent. |
| Ci | ~107 | Aromatic (ortho-C) | Shielded by two meta-directing methoxy groups. |
| Cg | ~100 | Aromatic (para-C) | Highly shielded carbon situated between two electron-donating methoxy groups. |
| Ck | ~55 | Methoxy (-OCH₃) | Typical chemical shift for methoxy group carbons on an aromatic ring.[3] |
| Ca | ~50 | Quaternary Carbon (-C(CH₃)₂) | The quaternary carbon alpha to the carbonyl group. |
| Cd | ~25 | gem-Dimethyl (-C(CH₃)₂) | The equivalent carbons of the two methyl groups. |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2970, 2870 | Medium | C-H Stretch (Aliphatic) | Corresponds to the stretching vibrations of the methyl groups.[6] |
| ~2830, 2730 | Medium, Sharp | C-H Stretch (Aldehyde) | Characteristic Fermi doublet for the aldehyde C-H bond. Its presence is a strong indicator of an aldehyde.[6] |
| ~1725 | Strong, Sharp | C=O Stretch (Aldehyde) | The strong absorption due to the polar carbonyl group is a key diagnostic peak for aldehydes. |
| ~1600, 1470 | Medium | C=C Stretch (Aromatic) | Vibrations of the phenyl ring. |
| ~1205, 1065 | Strong | C-O Stretch (Aryl Ether) | Asymmetric and symmetric stretching of the aryl-O-CH₃ bonds.[7] |
Mass Spectrometry (Predicted, EI)
| m/z | Predicted Identity | Rationale |
| 208 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₆O₃. |
| 179 | [M - CHO]⁺ | Loss of the formyl radical (•CHO, 29 Da), a common fragmentation pathway for aldehydes. |
| 165 | [M - CH(CH₃)₂]⁺ | Cleavage of the isopropyl group. |
| 151 | [C₉H₁₁O₂]⁺ | A fragment corresponding to the 3,5-dimethoxybenzyl cation, resulting from alpha-cleavage. |
Comparative Analysis: The Role of Methoxy Substitution
To highlight the influence of the 3,5-dimethoxy substituents, we will compare the predicted data of our target molecule with the known data for 2-Methyl-3-phenylpropanal .[8][9] This analog retains the core propanal structure but lacks the electron-donating methoxy groups.
Table of Comparative Spectroscopic Features
| Feature | 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (Predicted) | 2-Methyl-3-phenylpropanal (Reference) | Key Difference & Rationale |
| ¹H NMR Aromatic Signals | ~6.4-6.5 ppm (3H) | ~7.1-7.3 ppm (5H) | The methoxy groups are strong electron-donating groups, which significantly shield the aromatic protons, shifting them upfield to a lower ppm value. |
| ¹³C NMR Aromatic Signals | ~100-161 ppm | ~126-140 ppm | The C-OCH₃ carbons are deshielded (~161 ppm), while the ortho/para carbons are strongly shielded (~100-107 ppm) due to the electron-donating resonance effect of the methoxy groups. |
| ¹H NMR Methoxy Signal | ~3.8 ppm (6H, s) | Absent | This strong singlet is a definitive marker for the presence of the two equivalent methoxy groups. |
| ¹³C NMR Methoxy Signal | ~55 ppm | Absent | A clear indicator of the methoxy carbons. |
| IR C-O Stretch | ~1205, 1065 cm⁻¹ (Strong) | Absent | The presence of strong C-O stretching bands confirms the aryl ether functionality. |
| MS Molecular Ion [M]⁺ | m/z 208 | m/z 148 | The mass difference of 60 Da directly corresponds to the two additional methoxy groups (2 x -OCH₂ = 2 x 30 Da). |
Conclusion
The structural validation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal can be confidently achieved through a multi-technique spectroscopic approach. The predicted data indicate a unique spectral signature: a highly shielded three-proton aromatic system in the ¹H NMR, a characteristic aldehyde proton signal around 9.6 ppm, and a strong six-proton singlet for the two methyl groups. The ¹³C NMR spectrum is distinguished by the downfield aldehyde carbonyl and the distinct pattern of the substituted aromatic ring. The IR spectrum provides definitive evidence of the aldehyde carbonyl and aryl ether functionalities, while mass spectrometry will confirm the molecular weight and show characteristic fragmentation patterns.
By comparing this predicted profile against a non-methoxylated analog like 2-Methyl-3-phenylpropanal, the specific electronic effects of the 3,5-dimethoxy substitution become clear. This comparative methodology, grounded in established spectroscopic principles, provides a robust and self-validating system for researchers to confirm the identity and purity of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
References
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Royal Society of Chemistry. (2012). Supporting Information for Chemical Science. Retrieved from [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanal. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H proton NMR spectrum of 2-methylpropanal. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0266682). Retrieved from [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Colorado Boulder. Spectroscopy: Infrared Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. Mass spectrum of 2-methylpropanal. Retrieved from [Link]
-
FooDB. Showing Compound 2-Methylpropanal (FDB003271). Retrieved from [Link]
-
PubChem. 2-(3,5-Dimethoxyphenyl)propan-2-ol. Retrieved from [Link]
-
PubChem. 2-Methoxypropanal. Retrieved from [Link]
-
Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-9. Retrieved from [Link]
-
ResearchGate. Mass spectra of 2-methylpropanal. Retrieved from [Link]
-
ChemSynthesis. 2-(3,5-dimethoxyphenyl)-2-methyloctanal. Retrieved from [Link]
-
University of Calgary. Sample IR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
NIST. Propanal, 2-methyl-3-phenyl-. Retrieved from [Link]
-
Chegg. Solved Problem #5 SA.. 1 H NMR spectrum of 2-methylpropanal. Retrieved from [Link]
-
NIST. Propane, 2-methoxy-2-methyl-. Retrieved from [Link]
-
Hwang, D. J., et al. (2012). (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. Retrieved from [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropene. Retrieved from [Link]
-
Al-Shboul, T. M. A., et al. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(3), M1709. Retrieved from [Link]
-
Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]
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Analytical Strategies for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal: A Comparative Guide to GC-MS vs. LC-MS
As drug development and synthetic chemistry advance, the precise quantification of critical intermediates is paramount. 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0)[1] is a highly specific aromatic aldehyde featuring an electron-rich dimethoxy-substituted phenyl ring and a sterically hindered, quaternary alpha-carbon.
This guide objectively compares the two dominant analytical platforms for quantifying this molecule: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the causality behind ionization behaviors and fragmentation mechanics, this guide provides actionable, self-validating protocols for analytical scientists.
Physicochemical Profiling & Analytical Strategy
The structural features of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal dictate its behavior in mass spectrometers:
-
Volatility & Thermal Stability: The molecule has a predicted boiling point of ~310°C. Crucially, the quaternary alpha-carbon means there are no alpha-hydrogens. This prevents heat-catalyzed enolization or aldol condensation, making it exceptionally stable in high-temperature GC inlets.
-
Ionization Potential: Native aliphatic and aromatic aldehydes lack highly basic (e.g., amine) or acidic (e.g., carboxyl) functional groups. Consequently, they exhibit poor proton affinity, leading to weak ionization efficiency in standard Electrospray Ionization (ESI) used in LC-MS[2].
These properties necessitate a bifurcated analytical approach: direct analysis via GC-MS, or derivatization-assisted analysis via LC-MS/MS[3].
Analytical decision tree based on the physicochemical properties of the target aldehyde.
GC-MS: The Gold Standard for Direct Analysis
For volatile, thermally stable aromatics, GC-MS coupled with Electron Ionization (EI) is the most direct and cost-effective method[4].
Mechanistic Rationale
Under 70 eV electron bombardment, 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (MW = 208.25) forms a radical cation
Validated GC-MS Protocol
This protocol utilizes an internal standard (IS) to self-validate against injection volume variations and matrix effects.
-
Sample Preparation: Extract the target analyte into a non-polar solvent (e.g., Hexane or Ethyl Acetate). Spike with 50 ng/mL of p-Tolualdehyde-d4 as the internal standard[4].
-
Chromatographic Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 4 min).
-
Inlet: 250°C, Splitless mode (1 µL injection).
-
-
Mass Spectrometry (EI):
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Detection Mode: SIM. Target ions: m/z 179 (Quantifier), m/z 208 (Qualifier). IS ions: m/z 124, 123.
-
LC-MS/MS: High-Sensitivity via Chemical Derivatization
When analyzing complex biological matrices (e.g., plasma, tissue) where sensitivity demands exceed GC-MS capabilities, LC-MS/MS is required. Because the native aldehyde ionizes poorly, we employ 2,4-Dinitrophenylhydrazine (DNPH) derivatization[5][6].
Mechanistic Rationale
DNPH reacts with the aldehyde carbonyl under acidic conditions to form a stable hydrazone. This derivative not only increases the molecule's hydrophobicity (improving reverse-phase LC retention) but also introduces nitro groups that readily accept electrons. This allows for highly efficient ionization in Negative Electrospray Ionization (ESI-) mode, yielding a strong
Step-by-step derivatization and LC-MS/MS workflow for trace aldehyde quantification.
Validated LC-MS/MS Protocol
This protocol ensures complete derivatization while protecting the LC column from highly acidic degradation.
-
Derivatization Reaction:
-
Chromatographic Separation:
-
Column: Sub-2µm C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm)[5].
-
Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile.
-
Gradient: 40% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI- MRM):
-
Polarity: Negative Ion Mode.
-
Precursor Ion: The DNPH derivative of the target has a molecular weight of 388.37 g/mol . The
is monitored at m/z 387.4. -
Product Ions: Monitor transitions m/z 387.4 → 163.0 (Quantifier) and 387.4 → 182.0 (Qualifier), which are characteristic neutral losses of the dinitrophenyl ring[2].
-
Comparative Performance Data
The following table synthesizes the expected analytical performance of both methodologies based on established chromatographic principles for aromatic aldehydes[3][4][5].
| Performance Metric | GC-MS (Direct EI) | LC-MS/MS (DNPH-Derivatized ESI) |
| Sample Preparation | Simple (Liquid-Liquid Extraction) | Complex (Requires 30-min derivatization) |
| Limit of Quantitation (LOQ) | ~10 - 50 ng/mL | ~0.1 - 1.0 ng/mL (Superior Sensitivity) |
| Linear Dynamic Range | 3 Orders of Magnitude | 4 - 5 Orders of Magnitude |
| Matrix Effects | Low (Minimal interference in gas phase) | Moderate to High (Ion suppression in ESI) |
| Run Time / Throughput | ~15 - 20 minutes per run | ~5 - 8 minutes per run (UHPLC) |
| Primary Use Case | Routine purity checks, synthetic QA/QC | Trace bioanalysis, DMPK studies, toxicology |
Conclusion & Recommendations
The choice between GC-MS and LC-MS/MS for analyzing 2-(3,5-Dimethoxyphenyl)-2-methylpropanal hinges entirely on the experimental matrix and required sensitivity.
-
Opt for GC-MS when conducting routine synthetic chemistry monitoring, purity assays, or when working with relatively clean, non-aqueous matrices. Its direct analysis capability eliminates the variability and time sinks associated with chemical derivatization[3][4].
-
Opt for LC-MS/MS when the target molecule is present at trace levels (sub-ng/mL) in complex biological fluids. While the DNPH derivatization step adds complexity, the resulting signal amplification and the specificity of Multiple Reaction Monitoring (MRM) provide unparalleled quantitative rigor[5][6].
References
1.[1] AccelaChem. "2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0)". AccelaChem Product Catalog. Available at: 2.[4] Benchchem. "A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Tolualdehyde-d4". Benchchem Analytical Guides. Available at: 3.[5] Agilent Technologies. "Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System". Agilent Application Notes. Available at: 4.[6] National Institutes of Health (NIH). "Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes". PubMed Central. Available at: 5.[2] National Institutes of Health (NIH). "Mass Spectrometry of Fatty Aldehydes". PubMed Central. Available at: 6.[3] Creative Proteomics. "Aldehydes Analysis Service: GC-MS and LC-MS Techniques". Creative Proteomics Services. Available at:
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Benchmarking different synthetic routes to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
An Objective Comparison of Synthetic Routes to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal for Pharmaceutical and Research Applications
This guide provides a detailed comparison of three distinct synthetic pathways to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, a valuable building block in the synthesis of complex molecular architectures for pharmaceutical and research purposes. The routes discussed are the Darzens Condensation, Alkylation of 3,5-Dimethoxyphenylacetonitrile, and the Oxidation of 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Each method is evaluated based on yield, scalability, safety, and the accessibility of starting materials.
Route 1: Darzens Glycidic Ester Condensation
The Darzens condensation is a classic and reliable method for the formation of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base.[1][2] Subsequent saponification and decarboxylation of the glycidic ester affords the desired aldehyde, with an additional carbon atom.[2][3] This route is highly analogous to documented syntheses of similar phenylacetaldehyde derivatives.[4][5]
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-2-methyloxirane-2-carboxylate
In a round-bottom flask under an inert atmosphere, 3,5-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) are dissolved in anhydrous toluene. The solution is cooled to 0-5 °C. A strong base, such as sodium ethoxide (1.2 eq) in ethanol, is added dropwise, maintaining the low temperature. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.
Step 2: Saponification and Decarboxylation
The crude glycidic ester is dissolved in a mixture of ethanol and water containing sodium hydroxide (2.0 eq). The mixture is heated to reflux to facilitate saponification of the ester. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of 1-2. The acidified mixture is then gently heated to induce decarboxylation, which is often accompanied by the evolution of CO2 gas. The final product, 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, is then extracted, dried, and purified by column chromatography.
Caption: Darzens condensation route to the target aldehyde.
Route 2: Alkylation of 3,5-Dimethoxyphenylacetonitrile
This approach utilizes the commercially available 3,5-dimethoxyphenylacetonitrile as the starting material.[6] The acidic α-proton of the nitrile can be removed by a strong base to form a carbanion, which can then be alkylated. A double methylation followed by conversion of the nitrile group to an aldehyde would yield the target compound.
Experimental Protocol
Step 1: Double Methylation of 3,5-Dimethoxyphenylacetonitrile
3,5-Dimethoxyphenylacetonitrile (1.0 eq) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (-78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq) is added slowly to generate the dianion. Methyl iodide (2.5 eq) is then added to the reaction mixture, which is allowed to warm to room temperature and stir until the reaction is complete. The reaction is quenched, and the dimethylated product is extracted and purified.
Step 2: Conversion of Nitrile to Aldehyde
The resulting 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile is then reduced to the aldehyde. A common method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. The nitrile is dissolved in an anhydrous solvent like toluene, cooled to -78 °C, and DIBAL-H (1.2 eq) is added dropwise. After stirring for several hours, the reaction is carefully quenched with methanol and then a saturated aqueous solution of Rochelle's salt. The product is extracted, dried, and purified.
Caption: Alkylation route to the target aldehyde.
Route 3: Oxidation of 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
The most direct route to the target aldehyde involves the oxidation of the corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol. This starting material is commercially available, which can significantly shorten the synthetic sequence. A variety of mild oxidation reagents can be employed for this transformation.[7][8]
Experimental Protocol
A solution of 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is prepared. A mild oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added in portions to the stirred solution at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the pure aldehyde.
Caption: Oxidation route to the target aldehyde.
Comparative Analysis
| Parameter | Route 1: Darzens Condensation | Route 2: Alkylation | Route 3: Oxidation |
| Starting Materials | 3,5-Dimethoxybenzaldehyde, Ethyl 2-chloropropionate | 3,5-Dimethoxyphenylacetonitrile, Methyl Iodide | 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol |
| Number of Steps | 2 | 2 | 1 |
| Overall Yield (Estimated) | Moderate | Moderate | High |
| Scalability | Good | Moderate (requires cryogenic temperatures) | Excellent |
| Reagent Hazards | Sodium ethoxide (corrosive, flammable), HCl (corrosive) | LDA (pyrophoric), Methyl iodide (toxic, carcinogen), DIBAL-H (pyrophoric) | PCC (toxic, carcinogen) |
| Cost of Starting Materials | Relatively low | Moderate | High |
Discussion and Recommendations
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, budget, and available equipment.
-
Route 1 (Darzens Condensation) is a robust and well-established method that utilizes readily available and relatively inexpensive starting materials. It is a good option for moderate to large-scale synthesis where cost is a significant factor.
-
Route 2 (Alkylation) offers a creative approach, but it involves the use of hazardous and moisture-sensitive reagents like LDA and DIBAL-H, which require stringent anhydrous and cryogenic conditions. This may limit its scalability and appeal for process chemistry.
-
Route 3 (Oxidation) is the most straightforward and likely highest-yielding route, provided the starting alcohol is commercially available and affordable. This route is ideal for rapid synthesis of smaller quantities of the target aldehyde for research and early-stage development.
For researchers prioritizing speed and convenience for small-scale applications, the Oxidation Route is the most logical choice. For larger-scale, cost-conscious manufacturing, the Darzens Condensation Route presents a more economically viable and scalable option.
References
- Benchchem. Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
-
Wikipedia. Darzens reaction. Available from: [Link]
- Benchchem. Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propanal.
- Benchchem. Primary Synthetic Route: Darzens Glycidic Ester Condensation.
-
Organic Chemistry Portal. Darzens Reaction. Available from: [Link]
-
designer-drug.com. 2,5-Dimethoxyphenylacetone via Darzen Condensation. Available from: [Link]
-
Erowid. 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Available from: [Link]
-
Organic Syntheses. 2-Methyl-3-phenylpropanal. Available from: [Link]
-
PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]
-
ChemSynthesis. 2-(3,5-dimethoxyphenyl)-2-methyloctanal. Available from: [Link]
-
PubMed. One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. Available from: [Link]
- Google Patents. US5457239A - Process for formylation of aromatic compounds.
-
ChemRxiv. Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. Available from: [Link]
- Google Patents. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
-
MDPI. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Available from: [Link]
- Google Patents. WO2005105774A1 - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
-
PubChem. 3,5-Dimethoxyphenylacetonitrile. Available from: [Link]
-
Michael Pittelkow. Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Available from: [Link]
-
ChemRxiv. Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. Available from: [Link]
- Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
KOASAS. Prediction of novel synthetic pathways for the production of desired chemicals. Available from: [Link]
-
OSTI.GOV. Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols. Available from: [Link]
-
organic compounds. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimeth- oxybenzene. Available from: [Link]
-
Eureka | Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available from: [Link]
-
Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Available from: [Link]
-
ResearchGate. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available from: [Link]
- Google Patents. US5198594A - Alkylation of alkylaromatics promoted by sonicated alkali metal.
Sources
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
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- 4. designer-drug.com [designer-drug.com]
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Evaluating the Antiproliferative Activity of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal Analogs: A Comparative Guide for Next-Generation Tubulin Inhibitors
As a Senior Application Scientist navigating the complexities of preclinical oncology, one of the most persistent hurdles is overcoming multidrug resistance (MDR) in solid tumors. While traditional microtubule-targeting agents (MTAs) like Combretastatin A-4 (CA-4) and Paclitaxel are highly potent, their clinical utility is frequently compromised by chemical instability and susceptibility to P-glycoprotein (P-gp) efflux pumps.
Recent advances in medicinal chemistry have highlighted the 3,5-dimethoxyphenyl pharmacophore as a structurally superior alternative to the traditional 3,4,5-trimethoxyphenyl ring found in CA-4. Specifically, synthesizing analogs from the sterically hindered intermediate (CAS: 120078-30-0) yields compounds with exceptional antiproliferative activity and robust resistance to efflux mechanisms.
This guide provides an objective, data-driven comparison of these novel analogs against standard clinical alternatives, detailing the mechanistic rationale and providing field-proven, self-validating protocols for your own laboratory evaluations.
Mechanistic Rationale: The Structural Advantage
The core advantage of using 2-(3,5-Dimethoxyphenyl)-2-methylpropanal as a synthetic building block lies in its unique steric and electronic profile.
-
Efflux Evasion: Removing the para-methoxy group (transitioning from 3,4,5-trimethoxy to 3,5-dimethoxy) significantly reduces the molecule's affinity for P-gp efflux pumps, allowing the drug to accumulate in chemoresistant cells .
-
Conformational Locking: The gem-dimethyl group inherent to the 2-methylpropanal core restricts the rotational freedom of the resulting analogs (such as Schiff bases or azetidin-2-ones). This forces the molecule into a bioactive "cis-like" geometry, which is strictly required to interchelate deeply within the hydrophobic pocket of the colchicine binding site on
-tubulin.
By binding to this site, the analogs inhibit tubulin polymerization, triggering the spindle assembly checkpoint, and ultimately driving the cell into apoptosis.
Mechanism of 3,5-dimethoxyphenyl analogs inducing apoptosis via tubulin inhibition.
Comparative Performance Analysis
To objectively evaluate the efficacy of analogs derived from 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, we must benchmark them against industry standards. The table below compares two distinct derivative classes (Azetidin-2-ones and Acridin-9-amines) against CA-4 and Paclitaxel.
The evaluation utilizes MCF-7 (wild-type breast cancer) and HT-29 (chemoresistant, P-gp overexpressing colon cancer) cell lines to expose vulnerabilities to multidrug resistance .
| Compound | Target Mechanism | MCF-7 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | P-gp Efflux Susceptibility |
| CA-4 (Standard) | Tubulin Destabilizer | 4.0 | 450.0 | High |
| Paclitaxel (Alternative) | Tubulin Stabilizer | 2.5 | 800.0 | High |
| Analog 1 (Azetidin-2-one) | Tubulin Destabilizer | 10.0 | 3.0 | Low |
| Analog 2 (Acridin-9-amine) | DNA / Tubulin | 25.0 | 15.0 | Low |
Data Interpretation: While CA-4 and Paclitaxel exhibit extreme potency in the susceptible MCF-7 line, their efficacy drops precipitously (over 100-fold loss) in the HT-29 line due to active efflux. Conversely, the 3,5-dimethoxyphenyl analogs maintain—and in the case of Analog 1, actually improve—their low-nanomolar potency in the resistant HT-29 model, proving their superiority in overcoming MDR.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these analogs. Each protocol is designed as a self-validating system, incorporating internal controls and mechanistic causality.
Protocol A: Synthesis of Azetidin-2-one Analogs
Transforming the 2-(3,5-Dimethoxyphenyl)-2-methylpropanal core into a highly active
-
Imine Condensation: React 2-(3,5-Dimethoxyphenyl)-2-methylpropanal with a target aniline (e.g., 4-ethoxyaniline) in absolute ethanol using a catalytic amount of glacial acetic acid.
-
Causality & Validation: Acetic acid acts as a mild proton donor, activating the sterically hindered aldehyde carbonyl without fully protonating the nucleophilic amine. To self-validate the completion of this step, monitor the disappearance of the distinct aldehyde proton peak (~9.5 ppm) via ^1H-NMR before proceeding.
-
-
Staudinger Cycloaddition: React the resulting Schiff base with an acid chloride in the presence of triethylamine (TEA) at 0°C, slowly warming to room temperature.
-
Causality & Validation: TEA generates a reactive ketene intermediate in situ. The steric bulk of the 3,5-dimethoxyphenyl group directs the cycloaddition to exclusively yield the trans-
-lactam stereoisomer, which is structurally required for optimal tubulin binding. Stereochemistry must be validated via X-ray crystallography or coupling constants ( ) in NMR.
-
Protocol B: High-Throughput Antiproliferative Evaluation (MTT Assay)
Quantifying cytotoxicity across wild-type and resistant cell lines.
-
Cell Seeding: Seed MCF-7 and HT-29 cells at
cells/well in 96-well plates. Allow 24 hours for adherence. -
Compound Treatment: Treat cells with serial dilutions of the synthesized analogs (0.1 nM to 10 µM).
-
Causality & Validation: Every plate must include a CA-4 positive control and a 0.1% DMSO vehicle control. This self-validating setup ensures that any observed resistance in the HT-29 line is biologically genuine (as proven by CA-4 failure) rather than an artifact of assay degradation.
-
-
Incubation: Incubate for exactly 72 hours at 37°C.
-
Causality: Tubulin inhibitors are strictly cell-cycle specific, acting during the G2/M phase. A 72-hour window ensures that all cells—especially slow-dividing lines like HT-29—pass through mitosis, preventing false-negative viability readings.
-
-
Readout: Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the IC₅₀.
Protocol C: Cell-Free Tubulin Polymerization Dynamics
Confirming the direct molecular target of the analogs.
-
Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (PIPES, EGTA, MgCl₂) containing 1 mM GTP.
-
Causality: EGTA is critical as it chelates calcium ions, which would otherwise inhibit tubulin polymerization. GTP provides the essential energy source for microtubule assembly.
-
-
Equilibration: Pre-incubate the tubulin mixture with 5 µM of the analog strictly on ice for 15 minutes.
-
Causality: Tubulin polymerization is highly endothermic. Keeping the system at 4°C prevents premature assembly, allowing the analog to achieve thermodynamic equilibrium within the colchicine pocket.
-
-
Kinetic Readout: Transfer the plate to a 37°C temperature-controlled fluorometer (Excitation: 340 nm / Emission: 410 nm) and read continuously for 60 minutes.
-
Validation: The assay is self-validating upon the temperature shift. A successful inhibitor will yield a flat baseline (preventing assembly), whereas the vehicle control will immediately produce a rapid exponential fluorescence curve. Paclitaxel should be run as a counter-control, which will show an artificially accelerated, steep polymerization curve.
-
References
-
Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: MDPI / PubMed Central URL: [Link]
-
Title: The Synthesis of a Novel Anticancer Compound, -(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity Source: Bentham Open URL: [Link]
Comprehensive Comparison Guide: Experimental vs. Predicted Spectroscopic Data for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
As a Senior Application Scientist, I frequently encounter discrepancies between empirical predictions and actual bench data when analyzing sterically hindered intermediates. 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0) is a prime example. This compound is a critical precursor in the synthesis of classical and non-classical cannabinoids (such as HU-210) . It features a bulky gem-dimethyl group at the α-carbon, which fundamentally disrupts the linear additivity rules relied upon by standard empirical prediction software.
This guide objectively compares experimental spectroscopic data against both empirical algorithms and high-level Density Functional Theory (DFT) predictions, providing a self-validating framework for structural verification.
Quantitative Data Comparison
To establish a reliable baseline, we compare bench-acquired experimental data against two prediction models: an empirical additivity model (e.g., standard 2D drawing software algorithms) and a computational DFT model (GIAO/B3LYP-D3/6-311G(d,p) with a Polarizable Continuum Model for chloroform) .
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Note: Δδ represents the deviation between Experimental and DFT Predicted values.
| Proton Environment | Multiplicity | Experimental (δ ppm) | Empirical Predicted (δ ppm) | DFT Predicted (δ ppm) | Δδ (Exp - DFT) |
| -CHO (Aldehyde) | s, 1H | 9.45 | 9.60 | 9.55 | -0.10 |
| Ar-H (ortho, H-2/6) | d, 2H | 6.42 | 6.50 | 6.62 | -0.20 |
| Ar-H (para, H-4) | t, 1H | 6.35 | 6.38 | 6.45 | -0.10 |
| -OCH₃ (Methoxy) | s, 6H | 3.78 | 3.80 | 3.92 | -0.14 |
| -C(CH₃)₂ (Gem-dimethyl) | s, 6H | 1.42 | 1.35 | 1.51 | -0.09 |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Environment | Experimental (δ ppm) | Empirical Predicted (δ ppm) | DFT Predicted (δ ppm) | Δδ (Exp - DFT) |
| C=O (Aldehyde) | 202.1 | 204.5 | 203.8 | -1.7 |
| C-3, C-5 (Ar-OMe) | 161.2 | 160.8 | 162.5 | -1.3 |
| C-1 (Ar-Cq) | 143.5 | 141.2 | 145.1 | -1.6 |
| C-2, C-6 (Ar-CH) | 105.4 | 104.1 | 107.2 | -1.8 |
| C-4 (Ar-CH) | 98.6 | 97.5 | 100.1 | -1.5 |
| -OCH₃ | 55.4 | 55.1 | 57.0 | -1.6 |
| -C(CH₃)₂ (Cq) | 50.8 | 48.5 | 52.3 | -1.5 |
| -C(CH₃)₂ (Methyls) | 22.5 | 24.0 | 23.8 | -1.3 |
Table 3: FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹) | DFT Predicted (Scaled 0.96) | Intensity |
| C=O Stretch (Aldehyde) | 1728 | 1735 | Strong |
| C-H Stretch (Aromatic) | 3005 | 3012 | Weak |
| C-H Stretch (Aliphatic) | 2960, 2835 | 2975, 2842 | Medium |
| C=C Stretch (Aromatic) | 1595, 1460 | 1602, 1465 | Strong |
| C-O Stretch (Methoxy) | 1205, 1155 | 1210, 1162 | Strong |
Mechanistic Insights & Causality
To trust the data, we must understand the causality behind the deviations and the rationale for our analytical choices.
Why Empirical Models Fail at the Quaternary Center: Empirical 1D-NMR prediction algorithms calculate shifts based on linear substituent additivity rules. However, the gem-dimethyl group in 2-(3,5-Dimethoxyphenyl)-2-methylpropanal creates severe steric crowding. This bulk restricts the rotation of the C(α)-Aryl bond, forcing the aldehyde carbonyl into a specific conformation orthogonal to the aromatic ring. This fixed geometry alters the magnetic anisotropy cone experienced by the ortho-protons, causing empirical models to underestimate the shielding effect.
Why DFT Excels but Overestimates Methoxy Shifts: DFT calculations utilizing the Gauge-Independent Atomic Orbital (GIAO) method accurately model this steric clash. We specifically utilize the B3LYP-D3 functional because Grimme’s D3 dispersion corrections are critical for accurately modeling the intramolecular van der Waals interactions between the methoxy groups and the gem-dimethyl moiety. Without D3, the calculated distance between these groups is artificially inflated. Note on deviation: DFT slightly overestimates the methoxy proton shifts (Δδ = -0.14 ppm). This occurs because the Polarizable Continuum Model (PCM) models the solvent implicitly. In reality, rapid rotation and transient solvent interactions in CDCl₃ average out the chemical shift, a dynamic reality that a static DFT global minimum cannot fully capture.
IR Frequency Scaling Causality: Raw DFT harmonic frequencies are typically overestimated by ~4% due to inherent anharmonicity in real molecular vibrations and incomplete electron correlation. Applying a standardized empirical scaling factor of 0.96 to the B3LYP/6-311G(d,p) output aligns the predicted C=O stretch (1735 cm⁻¹) tightly with the experimental bench data (1728 cm⁻¹).
Self-Validating Experimental & Computational Protocols
Every analytical workflow must be a closed, self-validating system to ensure reproducibility.
Protocol A: Experimental NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of highly purified 2-(3,5-Dimethoxyphenyl)-2-methylpropanal in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters: Acquire ¹H NMR at 298 K using a 30° flip angle and a 2.0 s relaxation delay (D1). Causality: The 2.0 s delay ensures complete longitudinal relaxation of the quaternary gem-dimethyl protons, allowing for strictly quantitative integration.
-
Processing: Acquire 64k data points and process with zero-filling to 128k, applying an exponential line broadening of 0.3 Hz to maximize the signal-to-noise ratio without compromising the resolution of the aromatic multiplets.
Protocol B: Computational DFT Prediction
-
Conformational Search: Execute a molecular mechanics conformational search using the MMFF94 force field to identify the global minimum rotamers of the methoxy and aldehyde groups.
-
Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP-D3/6-311G(d,p) level of theory.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) with chloroform parameters to simulate solvent dielectric effects.
-
GIAO Calculation: Calculate isotropic shielding tensors (σ) using the GIAO method.
-
Self-Validation Step: Convert shielding tensors to chemical shifts (δ) using the calculated shielding of TMS optimized at the exact same level of theory (δ = σ_TMS - σ_sample). This cancels out systematic computational errors.
Visualizing the Analytical Workflows
Caption: Workflow comparing experimental spectroscopic acquisition with DFT-based GIAO computational predictions.
Caption: Primary EI-MS fragmentation pathways for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal via α-cleavage.
References
-
Title: DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds Source: PubMed Central (PMC) URL: [Link]
-
Title: DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution Source: MDPI Molecules URL: [Link]
- Title: United States Patent: 10,882,838 B2 (Makriyannis et al., Cannabinoid Synthesis Intermediates)
Safety Operating Guide
Personal protective equipment for handling 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Comprehensive Safety and Operational Guide: Handling 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS: 120078-30-0) is a highly specialized aromatic aldehyde utilized as a critical building block in medicinal chemistry and organic synthesis. While its bifunctional nature makes it a versatile intermediate for drug development, the presence of both an electrophilic aldehyde moiety and a lipophilic dimethoxyphenyl ring necessitates stringent, tailored handling protocols. This guide provides drug development professionals and researchers with a self-validating operational framework to ensure absolute safety and logistical efficiency.
Mechanistic Hazard Assessment: The Causality of Risk
To implement effective safety measures, researchers must understand the chemical causality behind the hazards. Aromatic aldehydes are notorious for their potential to act as potent skin sensitizers.
The primary molecular initiating event (MIE) is the nucleophilic attack of amino groups in skin proteins on the carbonyl carbon of the aldehyde, forming a 1[1]. This covalent protein cross-linking triggers a complex immune cascade that can lead to severe allergic contact dermatitis (ACD)[2]. Furthermore, the 3,5-dimethoxyphenyl group significantly increases the molecule's lipophilicity. This structural feature enhances the compound's ability to breach the stratum corneum (the skin's outermost barrier), facilitating rapid systemic absorption and compounding the sensitization risk.
Mechanistic pathway of aromatic aldehyde hazards and corresponding PPE mitigation.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic and reactive aldehydes. The table below outlines the mandatory equipment, quantitative standards, and the causal justification for each choice.
| Equipment Category | Specification | Quantitative Metric / Standard | Causal Justification |
| Hand Protection | Double-layered Nitrile Gloves | ≥ 0.11 mm thickness per layer | Mitigates barrier breach; the lipophilic dimethoxyphenyl ring can rapidly degrade single-layer latex or thin nitrile. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Prevents mucosal irritation and irreversible corneal damage from reactive electrophilic aldehydes. |
| Body Protection | Flame-Resistant (FR) Lab Coat | NFPA 2112 Compliant | Protects against ignition risks associated with combustible organic intermediates and exothermic reactions. |
| Engineering Control | Chemical Fume Hood | 3[3] | Captures volatile sensitizing vapors and controls the accumulation of potentially combustible fumes. |
Self-Validating Operational Workflow
To ensure trustworthiness and safety, every step in the handling protocol includes a built-in validation mechanism. Do not proceed to the next step unless the validation criteria are met.
Standard operating procedure workflow for handling reactive aromatic aldehydes.
Step 1: Engineering Control Validation
-
Action: Verify the chemical fume hood's digital monitor reads between 80-120 fpm with the sash at the designated operating height (typically 18 inches)[3].
-
Validation: If no digital monitor is present, perform a 4 by taping a small piece of tissue to the bottom of the sash to visually confirm continuous inward directional airflow[4].
Step 2: PPE Integrity Check
-
Action: Don the FR lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Validation: Perform a pneumatic test on the inner gloves (trap air inside and squeeze) to ensure no micro-punctures exist before donning the outer layer.
Step 3: Dispensing and Transfer
-
Action: Clear the fume hood of unnecessary clutter to prevent turbulent eddies. Keep all materials and the secondary containment tray 5[5]. Use anti-static spatulas for solids or positive displacement pipettes for viscous liquids.
-
Validation: Apply a piece of colored lab tape on the hood floor exactly 6 inches from the sash as a strict visual boundary line. Ensure no equipment crosses this line during transfer.
Step 4: Decontamination
-
Action: Wipe down spatulas, balances, and the secondary containment tray with a mild soap solution, followed by a 70% ethanol rinse to dissolve any residual lipophilic compound.
-
Validation: Visually inspect all surfaces under adequate lighting for any oily residue or sheen (indicating unremoved lipophilic compound) before removing equipment from the fume hood.
Spill Response and Disposal Plan
Immediate Spill Response Protocol:
-
Isolate the Area: Alert nearby personnel immediately. If the spill occurs inside the hood, lower the sash completely to maximize exhaust capture[5].
-
Neutralization/Absorption: Do NOT use combustible materials like sawdust, as the aldehyde is a combustible organic. Cover the spill entirely with an inert absorbent (e.g., vermiculite, dry sand, or commercial chemical spill pads).
-
Collection: Using a dedicated plastic scoop, transfer the absorbed material into a hazardous waste container.
-
Surface Decontamination: Wash the spill area with soapy water to break down the lipophilic residue, followed by an alcohol wipe-down.
Waste Disposal Logistics:
-
Segregation: 2-(3,5-Dimethoxyphenyl)-2-methylpropanal must be strictly segregated and collected as Halogen-Free Organic Waste .
-
Containment: Store waste in high-density polyethylene (HDPE) or glass containers. Ensure caps are tightly sealed but periodically vented if stored long-term, to prevent pressure accumulation from potential aldehyde autoxidation.
-
Labeling: Clearly label the container with: "Hazardous Waste - Combustible Organic, Skin Sensitizer (Aromatic Aldehyde)."
References
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
QSARs for the skin sensitization potential of aldehydes and related compounds Source: ResearchGate URL:[Link]
-
Virginia Commonwealth University Standard Operating Procedures: Chemical Fume Hoods Source: Virginia Commonwealth University (VCU) URL:[Link]
-
Proper Use of a Chemical Fume Hood Standard Operating Procedure Source: University of Arizona URL:[Link]
-
SOP - Standard Operating Procedures for Safe Operation of Chemical Fume Hoods Source: LSU Health Sciences Center URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
